molecular formula C8H17N3S B1349984 1-(2-Piperidinoethyl)-2-thiourea CAS No. 206761-87-7

1-(2-Piperidinoethyl)-2-thiourea

Cat. No.: B1349984
CAS No.: 206761-87-7
M. Wt: 187.31 g/mol
InChI Key: ANIWOJALUCBCGB-UHFFFAOYSA-N
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Description

1-(2-Piperidinoethyl)-2-thiourea is a useful research compound. Its molecular formula is C8H17N3S and its molecular weight is 187.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylethylthiourea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17N3S/c9-8(12)10-4-7-11-5-2-1-3-6-11/h1-7H2,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIWOJALUCBCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375172
Record name N-[2-(Piperidin-1-yl)ethyl]thiourea
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Molecular Weight

187.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

206761-87-7
Record name N-[2-(1-Piperidinyl)ethyl]thiourea
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Record name N-[2-(Piperidin-1-yl)ethyl]thiourea
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Record name 206761-87-7
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Foundational & Exploratory

Synthesis and Characterization of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Piperidinoethyl)-2-thiourea, a molecule of interest in medicinal chemistry due to the presence of both the versatile thiourea moiety and the pharmacologically relevant piperidine ring. This document details the synthetic protocol, purification methods, and a full characterization profile, including tabulated quantitative data and predicted spectral information.

Synthesis

The synthesis of this compound is most directly achieved through the reaction of 2-piperidinoethyl isothiocyanate with ammonia. This nucleophilic addition reaction is a common and efficient method for the preparation of monosubstituted thioureas.

Experimental Protocol

Materials:

  • 2-Piperidinoethyl isothiocyanate

  • Ammonia solution in methanol (e.g., 7N)

  • Methanol

  • Ethanol (for recrystallization)

  • Activated carbon

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-piperidinoethyl isothiocyanate (1.0 equivalent) in methanol.

  • Addition of Ammonia: To the stirred solution, add a solution of ammonia in methanol (a molar excess, e.g., 1.5 to 2.0 equivalents) dropwise at room temperature. The reaction is typically carried out for 12 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting isothiocyanate is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.

  • Purification: The crude product is purified by recrystallization. Dissolve the solid residue in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution is filtered while hot. The filtrate is then allowed to cool to room temperature and subsequently cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and physical methods.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₁₇N₃S
Molecular Weight 187.31 g/mol
CAS Number 206761-87-7
Melting Point 107-113 °C
Appearance White to off-white solid
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Spectroscopic Data (Predicted)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in CDCl₃):

    • Piperidine Protons: Multiplets in the range of δ 1.4-1.6 ppm (for the C-H protons at positions 3, 4, and 5 of the piperidine ring) and δ 2.3-2.5 ppm (for the C-H protons at positions 2 and 6, adjacent to the nitrogen).

    • Ethyl Bridge Protons: A triplet at approximately δ 2.6 ppm (-CH₂-N(piperidine)) and a quartet at approximately δ 3.6 ppm (-CH₂-NH-).

    • Thiourea NH Protons: Broad singlets that can appear over a wide range, typically δ 6.0-8.0 ppm, due to hydrogen bonding and exchange. The NH₂ protons may appear as a broad singlet.

  • ¹³C NMR (in CDCl₃):

    • Thiocarbonyl Carbon (C=S): A characteristic downfield signal around δ 180-185 ppm.

    • Piperidine Carbons: Signals for the piperidine ring carbons are expected in the aliphatic region, typically around δ 54 ppm for the carbons adjacent to the nitrogen (C2, C6), and around δ 24-26 ppm for the other carbons (C3, C4, C5).

    • Ethyl Bridge Carbons: Two signals corresponding to the ethyl linker carbons, expected around δ 58 ppm (-CH₂-N(piperidine)) and δ 43 ppm (-CH₂-NH-).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the NH and NH₂ groups of the thiourea moiety.

  • C-H Stretching: Multiple bands in the region of 2800-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the ethyl bridge.

  • N-H Bending: A band around 1600-1650 cm⁻¹ attributed to the N-H bending vibration.

  • C=S Stretching (Thioamide I band): A characteristic absorption band in the region of 1300-1400 cm⁻¹.

  • C-N Stretching (Thioamide II band): A band in the region of 1450-1550 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 187, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the ethyl linker and fragmentation of the piperidine ring. Key fragments might include ions corresponding to the piperidinomethyl cation and fragments arising from the loss of the thiourea group.

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents 2-Piperidinoethyl isothiocyanate + Ammonia in Methanol reaction Stirring at RT (12 hours) reagents->reaction Nucleophilic Addition workup Concentration (Rotary Evaporator) reaction->workup purification Recrystallization (Ethanol) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry MP Melting Point Purity Purity Assessment (e.g., TLC, HPLC) Compound Synthesized Compound Compound->NMR Structural Elucidation Compound->FTIR Functional Group ID Compound->MS Molecular Weight Confirmation Compound->MP Identity & Purity Check Compound->Purity

Caption: Logical relationship of characterization techniques.

An In-depth Technical Guide to 1-(2-Piperidinoethyl)-2-thiourea: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(2-Piperidinoethyl)-2-thiourea. This document collates available physicochemical data, outlines a plausible synthetic protocol, and discusses the general biological significance of thiourea derivatives in the context of drug discovery. While specific experimental spectroscopic and detailed biological data for this particular compound are limited in publicly accessible literature, this guide offers a foundational understanding for researchers interested in its further investigation.

Introduction

This compound is a disubstituted thiourea derivative featuring a piperidine ring connected to a thiourea moiety via an ethyl linker. The thiourea functional group is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of a piperidine ring, a common scaffold in many pharmaceuticals, can significantly influence the compound's pharmacokinetic profile, including its solubility, membrane permeability, and metabolic stability. This guide aims to consolidate the known chemical information of this compound and provide a basis for future research and development.

Chemical Structure and Properties

The structural formula of this compound is presented below:

Molecular Formula: C₈H₁₇N₃S[1][2]

Molecular Weight: 187.31 g/mol [1][2][3]

CAS Number: 206761-87-7[1][2][3]

IUPAC Name: N-[2-(1-piperidinyl)ethyl]thiourea

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These values are compiled from various chemical supplier databases and may include predicted data.

PropertyValueReference(s)
Melting Point107 °C[1][2]
Boiling Point307.7 °C at 760 mmHg[1][2]
Density1.107 g/cm³[1][2]
Flash Point139.9 °C[1][2]
pKa (Predicted)14.72 ± 0.70[1][2]
LogP (Predicted)1.33460[1][2]
Hydrogen Bond Donor Count2[1][2]
Hydrogen Bond Acceptor Count2[1][2]
Rotatable Bond Count3[1][2]

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through two primary routes as illustrated below.

G cluster_0 Route A cluster_1 Route B 2-(Piperidin-1-yl)ethan-1-amine 2-(Piperidin-1-yl)ethan-1-amine Target_A This compound 2-(Piperidin-1-yl)ethan-1-amine->Target_A + Isothiocyanate Reagent Isothiocyanate Reagent Isothiocyanate Reagent->Target_A 2-(Piperidin-1-yl)ethyl isothiocyanate 2-(Piperidin-1-yl)ethyl isothiocyanate Target_B This compound 2-(Piperidin-1-yl)ethyl isothiocyanate->Target_B + Ammonia Ammonia Ammonia->Target_B

Caption: Proposed synthetic routes for this compound.

Experimental Protocol (Proposed)

This protocol is a general procedure based on known methods for synthesizing N-substituted thioureas and should be optimized for specific laboratory conditions.

Materials:

  • 2-(Piperidin-1-yl)ethan-1-amine

  • Benzoyl isothiocyanate

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

G A Step 1: Reaction of Amine and Isothiocyanate B Dissolve 2-(Piperidin-1-yl)ethan-1-amine in DCM A->B C Add Benzoyl isothiocyanate dropwise at 0°C B->C D Stir at room temperature for 2-4 hours C->D E Monitor reaction by TLC D->E F Step 2: Hydrolysis E->F Upon completion G Add aqueous NaOH to the reaction mixture F->G H Reflux for 1-2 hours G->H I Monitor hydrolysis by TLC H->I J Step 3: Work-up and Purification I->J Upon completion K Cool to room temperature and separate layers J->K L Extract aqueous layer with DCM K->L M Combine organic layers, dry over Na2SO4, and concentrate L->M N Purify by column chromatography (Silica gel, EtOAc/Hexane) M->N O Characterize the final product N->O

Caption: Experimental workflow for the proposed synthesis.

Step 1: Synthesis of N-Benzoyl-N'-(2-(piperidin-1-yl)ethyl)thiourea

  • Dissolve 2-(piperidin-1-yl)ethan-1-amine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add benzoyl isothiocyanate (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis of the Benzoyl Group

  • Once the initial reaction is complete, add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
NH₂ (Thiourea)7.0 - 8.0Broad singlet2H
NH (Thiourea)6.0 - 7.0Broad singlet1H
-CH₂-N(piperidine)2.5 - 2.8Triplet2H
-CH₂-N(thiourea)3.4 - 3.7Quartet2H
Piperidine (α-CH₂)2.4 - 2.6Multiplet4H
Piperidine (β, γ-CH₂)1.4 - 1.7Multiplet6H
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C=S (Thiourea)180 - 185
-CH₂-N(piperidine)55 - 60
-CH₂-N(thiourea)40 - 45
Piperidine (α-C)50 - 55
Piperidine (β-C)25 - 30
Piperidine (γ-C)23 - 28
FT-IR Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Thiourea)3400 - 3100 (broad)
C-H Stretch (Aliphatic)3000 - 2850
C=S Stretch (Thiourea)1300 - 1100
C-N Stretch1400 - 1200
Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 187.1143, corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve cleavage of the ethyl linker and fragmentation of the piperidine ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce in the literature, the broader class of thiourea derivatives has been extensively investigated for a wide range of pharmacological activities.

One notable mention indicates that this compound is a useful reagent in the study of the antitumor activity of oridonin analogs containing a thiazole-fused A ring[1][2]. This suggests its potential as a building block or intermediate in the synthesis of more complex, biologically active molecules.

General Mechanisms of Action of Thiourea Derivatives

Thiourea derivatives exert their biological effects through various mechanisms, often involving interactions with key enzymes and signaling pathways.

G Thiourea Thiourea Derivatives Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Thiourea->Kinase Apoptosis Induction of Apoptosis Thiourea->Apoptosis Angiogenesis Inhibition of Angiogenesis Thiourea->Angiogenesis CellCycle Cell Cycle Arrest Thiourea->CellCycle ROS Generation of Reactive Oxygen Species (ROS) Thiourea->ROS CancerCell Cancer Cell Kinase->CancerCell Inhibits Proliferation Apoptosis->CancerCell Induces Death Angiogenesis->CancerCell Inhibits Nutrient Supply CellCycle->CancerCell Halts Division ROS->CancerCell Induces Oxidative Stress

Caption: General mechanisms of anticancer activity of thiourea derivatives.

These mechanisms often involve:

  • Enzyme Inhibition: Many thiourea derivatives are known to inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: Thiourea compounds can halt the cell cycle at different phases, preventing cancer cell division.

The presence of the piperidine moiety in this compound may enhance its ability to interact with specific biological targets and improve its pharmacokinetic properties, making it an interesting candidate for further biological evaluation.

Conclusion

This compound is a molecule of interest due to the combined presence of the pharmacologically significant thiourea and piperidine scaffolds. While comprehensive experimental data is currently limited, this guide provides a solid foundation of its chemical properties and a viable synthetic approach. The predicted spectroscopic data and the discussion of the general biological activities of thiourea derivatives should serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the biological potential of this compound. Further investigation is warranted to elucidate its specific biological mechanisms of action and to explore its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 1-(2-Piperidinoethyl)-2-thiourea based on the activities of structurally related thiourea derivatives. As of the date of this publication, detailed mechanistic studies and quantitative biological data for this specific compound are limited in publicly available scientific literature. The information presented herein is intended to guide future research and drug development efforts.

Introduction

This compound is a small molecule belonging to the thiourea class of compounds, which are recognized for their diverse and significant biological activities. The thiourea scaffold, characterized by the N-C(S)-N core, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. This has led to the investigation of thiourea derivatives for a multitude of therapeutic applications, including as anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory agents[1]. The presence of a piperidine moiety in this compound may further influence its pharmacokinetic and pharmacodynamic properties, as piperidine is a common heterocyclic system found in many pharmaceuticals that can affect membrane permeability, metabolic stability, and receptor binding.

This technical guide consolidates the current understanding of potential mechanisms of action for this compound, drawing parallels from closely related analogs and the broader class of thiourea derivatives. It provides detailed experimental protocols for assays that could be employed to elucidate its precise biological functions and includes visualizations of relevant signaling pathways and experimental workflows.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 206761-87-7[2][3]
Molecular Formula C₈H₁₇N₃S[2][3]
Molecular Weight 187.31 g/mol [3]
Melting Point 107 °C[2]
Synonyms N-[2-(1-piperidinyl)ethyl]thiourea, 1-(2-(Piperidin-1-yl)ethyl)thiourea[2]

Potential Mechanisms of Action and Biological Activities

While direct evidence for the mechanism of action of this compound is scarce, the extensive research on related thiourea derivatives points toward several plausible biological targets and activities.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

A significant body of research has focused on thiourea derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). These compounds allosterically bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.

A study by Buckheit et al. (1996) investigated a series of piperidinylethyl thiourea compounds as NNRTIs. While the unsubstituted parent compound, N-[2-(1-piperidine)ethyl]-N'-[2-(pyridyl)]thiourea, did not exhibit significant anti-HIV activity, derivatives with substitutions on the pyridyl ring were found to be potent inhibitors[4]. This suggests that the this compound scaffold has the potential to interact with the NNRTI binding pocket, although its efficacy may be limited without further chemical modification.

Hypothesized Signaling Pathway:

HIV_RT_Inhibition HIV_RNA HIV-1 Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Template dsDNA Double-Stranded Viral DNA Integration Integration into Host Genome dsDNA->Integration Provirus Provirus Integration->Provirus Replication Viral Replication Provirus->Replication RT->dsDNA Reverse Transcription Compound This compound (Hypothesized) Compound->RT Allosteric Inhibition

Hypothesized inhibition of HIV-1 reverse transcriptase.
Anticancer Activity

Thiourea derivatives have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer. While no direct anticancer data for this compound has been reported, it has been noted as a useful reagent in the study of the antitumor activity of oridonin analogs[2][3]. This suggests its potential utility in cancer research, and by extension, it may possess intrinsic anticancer properties.

Potential anticancer mechanisms of thiourea derivatives include:

  • Enzyme Inhibition: Thiourea-based compounds have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases[5][6][7][8][9].

  • Induction of Apoptosis: Many thiourea derivatives have been found to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways[10].

  • Inhibition of Angiogenesis: Some thiourea derivatives may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. This can occur through the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[9].

Potential Signaling Pathway Inhibition (VEGFR-2 Example):

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Compound This compound (Hypothesized) Compound->VEGFR2 Inhibition

Hypothesized inhibition of the VEGFR-2 signaling pathway.
Other Potential Enzyme Inhibition

The thiourea scaffold is a versatile inhibitor of various enzymes. Based on studies of other thiourea derivatives, this compound could potentially inhibit enzymes such as:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease[8].

  • Carbonic Anhydrases: These enzymes are involved in pH regulation and are targets for diuretics and anti-glaucoma drugs[7].

  • Tyrosinase: Inhibition of this enzyme is relevant for the treatment of hyperpigmentation disorders.

Experimental Protocols

To investigate the potential mechanisms of action of this compound, a series of in vitro assays can be performed. The following are detailed protocols for key experiments.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the inhibition of HIV-1 RT activity.

Experimental Workflow:

HIV_RT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Coat_Plate Coat microplate wells with streptavidin Prepare_Reagents Prepare reaction buffer, RT enzyme, and test compound Coat_Plate->Prepare_Reagents Add_Reagents Add reaction buffer, template/primer, dNTPs (with biotin and DIG) to wells Prepare_Reagents->Add_Reagents Add_Compound Add this compound or control Add_Reagents->Add_Compound Add_Enzyme Add HIV-1 RT to initiate reaction Add_Compound->Add_Enzyme Incubate Incubate to allow DNA synthesis Add_Enzyme->Incubate Bind_DNA Bind biotinylated DNA to streptavidin-coated plate Incubate->Bind_DNA Add_Antibody Add anti-DIG-POD antibody Bind_DNA->Add_Antibody Add_Substrate Add ABTS substrate Add_Antibody->Add_Substrate Measure_Absorbance Measure absorbance at 405 nm Add_Substrate->Measure_Absorbance

Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT)

  • Template/Primer (e.g., poly(A)/oligo(dT))

  • dNTP mix (dATP, dCTP, dGTP, dTTP) labeled with digoxigenin (DIG) and biotin

  • This compound stock solution in DMSO

  • Streptavidin-coated 96-well microplate

  • Anti-DIG-Peroxidase (POD) antibody

  • ABTS substrate solution

  • Stop solution (e.g., 1% SDS)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Nevirapine).

  • Reaction Setup: In each well of the streptavidin-coated microplate, add the reaction buffer, template/primer, and DIG/biotin-labeled dNTPs.

  • Inhibitor Addition: Add the diluted test compound or controls to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to all wells except for the blank.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Binding and Washing: Wash the plate to remove unbound reagents. The biotin-labeled DNA synthesized by the RT will bind to the streptavidin-coated wells.

  • Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate at 37°C for 1 hour.

  • Washing: Wash the plate to remove unbound antibody.

  • Detection: Add the ABTS substrate and incubate at room temperature until a color change is observed. Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_detection Assay and Detection Seed_Cells Seed cancer cells in a 96-well plate Incubate_Attach Incubate for 24h to allow attachment Seed_Cells->Incubate_Attach Add_Compound Add serial dilutions of This compound Incubate_Attach->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4h (formazan formation) Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Quantitative Data Summary

As previously stated, there is a lack of specific quantitative data for this compound in the public domain. The tables below are provided as templates for how to present such data once it is generated through the experimental protocols outlined above.

Table 2: Template for HIV-1 Reverse Transcriptase Inhibition Data

CompoundIC₅₀ (µM)
This compoundTBD
Nevirapine (Control)TBD

Table 3: Template for Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)
MCF-7This compoundTBD
HeLaThis compoundTBD

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential across a range of therapeutic areas. While direct evidence of its mechanism of action is currently unavailable, the existing literature on thiourea derivatives provides a strong foundation for targeted investigation. The primary hypothesized mechanisms include the inhibition of HIV-1 reverse transcriptase and various anticancer activities through enzyme inhibition and induction of apoptosis.

The experimental protocols detailed in this guide offer a clear path for elucidating the specific biological activities and mechanisms of action of this compound. Future research should focus on a systematic screening of this compound against a panel of relevant enzymes and cancer cell lines to generate the much-needed quantitative data. Such studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a lead for novel therapeutics.

References

Potential Biological Activities of 1-(2-Piperidinoethyl)-2-thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the thiourea backbone (S=C(N)₂) allows for diverse chemical modifications, leading to compounds with potential therapeutic applications, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The incorporation of a piperidine ring, a common motif in many pharmaceuticals, can further influence the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide explores the potential biological activities of 1-(2-Piperidinoethyl)-2-thiourea by examining the established activities of its structural analogs.

Physicochemical Properties

While biological data is scarce, some predicted physicochemical properties of this compound are available.

PropertyValue
Molecular FormulaC₈H₁₇N₃S
Molecular Weight187.31 g/mol
Melting Point107 °C[1]
Boiling Point307.7 °C at 760 mmHg[1]
LogP1.33460[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count3[1]

Potential Biological Activities

Based on the activities of structurally related compounds, this compound could potentially exhibit the following biological activities:

Anticancer Activity

Thiourea derivatives containing piperidine rings have demonstrated significant potential as anticancer agents.[2][3][4] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many thiourea derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades and modulation of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds may halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.

  • Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes crucial for cancer cell survival, such as protein tyrosine kinases and histone deacetylases (HDACs).

Supporting Evidence from Analogs:

A number of studies have highlighted the anticancer potential of piperidine-containing thiourea derivatives against various cancer cell lines, including breast, colon, and lung cancer.[3][5]

Quantitative Data from Anticancer Studies of Piperidine-Thiourea Analogs:

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Flavonol-piperidine thiourea (Q23)Phytophthora capsici (fungus)6.68 µg/mL[6][7]
Piperidine-thiosemicarbazide derivativeVarious bacteria and fungi-[8]
Piperazine-thiourea derivativeAcinetobacter baumannii1.56 - 6.25[9]

Note: The table includes data from various piperidine-containing thiourea analogs, as direct data for this compound is unavailable. The activities and cell lines are diverse, indicating the broad potential of this class of compounds.

Antimicrobial Activity

The thiourea scaffold is also associated with potent antimicrobial properties. The incorporation of a piperidine moiety can enhance this activity against a range of bacterial and fungal pathogens.[10]

Potential Mechanisms of Action:

  • Disruption of Cell Membrane Integrity: Thiourea derivatives may interfere with the structure and function of microbial cell membranes, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: These compounds could inhibit enzymes vital for microbial metabolism and survival.

  • Interference with Biofilm Formation: Some analogs have been shown to prevent the formation of biofilms, which are protective communities of microorganisms that are often resistant to antibiotics.

Supporting Evidence from Analogs:

Studies on various piperidine-thiourea derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8][10] For instance, certain novel thiosemicarbazides bearing a piperidine moiety have been synthesized and shown to possess significant antibacterial and antifungal activities.[8]

Quantitative Data from Antimicrobial Studies of Piperidine-Thiourea Analogs:

Compound/AnalogMicroorganismZone of Inhibition (mm) or MIC (µg/mL)Reference
Piperidine derivative 1Staphylococcus aureus-[10]
Piperidine derivative 2Escherichia coli-[10]
Piperazine-derived thioureasColistin-resistant Acinetobacter baumanniiMIC: 1.56 to 6.25 µM[9]
Flavonol-piperidine thiourea (Q24)Xanthomonas axonopodis pv. citriEC₅₀: 5.13 µg/mL[7]

Note: MIC (Minimum Inhibitory Concentration) and EC₅₀ (Half maximal effective concentration) values indicate the potency of the antimicrobial effect.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound, based on protocols used for similar compounds.

In Vitro Anticancer Activity - MTT Assay

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Antimicrobial Activity - Broth Microdilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizations

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_preparation Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Stock Solution of Test Compound serial_dilution Serial Dilutions compound_prep->serial_dilution treatment Treat Cells with Compound Dilutions serial_dilution->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Potential Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell compound Piperidine-Thiourea Derivative receptor Tyrosine Kinase Receptor compound->receptor Inhibition pi3k PI3K compound->pi3k Inhibition caspases Caspase Activation compound->caspases Activation growth_factors Growth Factors growth_factors->receptor receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival akt->proliferation akt->caspases Inhibition mtor->proliferation apoptosis Apoptosis caspases->apoptosis

Caption: Postulated anticancer signaling pathway for piperidine-thiourea derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on structurally similar thiourea derivatives containing a piperidine moiety provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The structural combination of the thiourea core and the piperidine ring suggests that this compound could interact with various biological targets, leading to a range of therapeutic effects. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for future research into this and other related compounds. Further synthesis and rigorous biological evaluation are necessary to elucidate the specific activities and therapeutic potential of this compound.

References

Navigating the Solubility Landscape of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Piperidinoethyl)-2-thiourea, a compound of interest in contemporary medicinal chemistry. Due to a lack of publicly available, quantitative solubility data for this specific molecule, this document outlines established experimental protocols for determining solubility, using data from the parent compound, thiourea, as a surrogate for illustrative purposes. Furthermore, this guide presents a generalized workflow for solubility assessment and discusses the factors influencing the solubility of thiourea derivatives. This information is intended to equip researchers with the necessary framework to conduct their own solubility studies and to facilitate the progression of drug development and related research activities.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 206761-87-7, belongs to the class of disubstituted thioureas. Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry due to their diverse pharmacological activities. The inclusion of a piperidine moiety can significantly influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. Understanding the solubility of this compound in various solvents is a critical first step in its preclinical development, impacting formulation, bioavailability, and route of administration.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 206761-87-7
Molecular Formula C₈H₁₇N₃S
Molecular Weight 187.31 g/mol
Melting Point 107-113 °C

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported in publicly accessible scientific literature. However, to illustrate the expected data presentation, the following table summarizes the mole fraction solubility of the parent compound, thiourea, in several common solvents at various temperatures, as determined by the static gravimetric method. This data provides a foundational understanding of how a thiourea core's solubility behaves in different solvent environments.

Table 1: Illustrative Mole Fraction Solubility of Thiourea in Various Solvents

Temperature (K)MethanolWaterAcetoneEthanoln-Propanol
283.15 0.04120.02350.01290.01080.0075
288.15 0.04950.02860.01550.01320.0091
293.15 0.05890.03470.01850.01590.0110
298.15 0.07010.04210.02210.01910.0132
303.15 0.08330.05090.02630.02280.0158
308.15 0.09880.06130.03130.02720.0188
313.15 0.11690.07360.03720.03240.0224
318.15 0.13810.08810.04410.03850.0266
323.15 0.16300.10510.05220.04570.0317

Note: This data is for the parent compound, thiourea, and is provided for illustrative purposes only. Actual solubility of this compound will vary.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for commonly used experiments to determine the solubility of a solid compound in a liquid solvent.

Static Gravimetric Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in a known mass of the solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath (±0.1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials

Procedure:

  • Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial.

  • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the suspension to settle for at least 4 hours at the constant temperature.

  • Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed vial.

  • Weigh the vial containing the filtrate to determine the mass of the saturated solution.

  • Evaporate the solvent from the vial under vacuum or in a drying oven until a constant weight of the dissolved solid is achieved.

  • The mass of the dissolved this compound and the mass of the solvent are then used to calculate the solubility (e.g., in g/100g solvent, molality, or mole fraction).

Synthetic Method

The synthetic method involves visually observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.

Materials:

  • This compound

  • Selected solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating water bath with temperature control (±0.1 °C)

  • Calibrated thermometer or temperature probe

  • Light source and detector (optional, for automated systems)

Procedure:

  • Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

  • While stirring, slowly increase the temperature of the circulating bath.

  • Visually observe the solution for the complete disappearance of solid particles. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition.

  • To ensure accuracy, the temperature can then be slowly decreased to observe the point of recrystallization.

  • Repeat this procedure for different compositions of solute and solvent to determine the solubility over a range of temperatures.

Visualizations

The following diagrams illustrate the generalized workflow for determining solubility and a conceptual representation of factors that may influence the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh Solid (this compound) mix Mix Solid and Solvent prep_solid->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate sampling Sample Supernatant equilibrate->sampling filtration Filter Sample sampling->filtration analysis Determine Solute Mass filtration->analysis calculate Calculate Solubility analysis->calculate

Caption: Generalized workflow for the gravimetric determination of solubility.

signaling_pathway cluster_solute Solute Properties cluster_solvent Solvent Properties crystal Crystal Lattice Energy solubility Solubility of This compound crystal->solubility - molecular Molecular Structure (Piperidine & Thiourea) molecular->solubility +/- h_bond_donor H-Bond Donors (N-H) h_bond_donor->solubility + h_bond_acceptor H-Bond Acceptors (N, S) h_bond_acceptor->solubility + polarity Polarity polarity->solubility +/- h_bond_capability H-Bonding Capability h_bond_capability->solubility + dielectric Dielectric Constant dielectric->solubility +

Caption: Factors influencing the solubility of this compound.

Conclusion

While direct experimental solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers to determine these crucial parameters. The detailed experimental protocols for the static gravimetric and synthetic methods offer practical approaches for generating reliable solubility data. The illustrative data for thiourea serves as a useful, albeit preliminary, reference. A thorough understanding and experimental determination of the solubility of this compound are indispensable for its continued investigation and potential development as a therapeutic agent. Future studies should focus on systematically evaluating its solubility in a range of pharmaceutically relevant solvents and at various pH conditions to build a comprehensive solubility profile.

Spectroscopic and Synthetic Profile of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Piperidinoethyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development, notably as a reagent in the study of antitumor agents.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions based on established spectroscopic principles with data from analogous compounds to offer a robust analytical profile. It also outlines detailed experimental protocols for its synthesis and characterization.

Core Compound Information

PropertyValueReference
Chemical Name 1-(2-(Piperidin-1-yl)ethyl)thiourea[3]
CAS Number 206761-87-7[1]
Molecular Formula C₈H₁₇N₃S[1][3]
Molecular Weight 187.31 g/mol [3]
Exact Mass 187.11431873 u[1]
Melting Point 107-113 °C[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with published data for similar thiourea and piperidine-containing compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5br s1HNH -CS
~ 5.8 - 6.2br s2HCS-NH₂
~ 3.5 - 3.7q2HNH-CH₂ -CH₂
~ 2.6 - 2.8t2HNH-CH₂-CH₂
~ 2.4 - 2.6t4HPiperidine (α-CH₂)
~ 1.5 - 1.7m4HPiperidine (β-CH₂)
~ 1.4 - 1.5m2HPiperidine (γ-CH₂)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 180 - 183C =S (Thiourea)
~ 57 - 59NH-CH₂-C H₂
~ 54 - 56Piperidine (α-C H₂)
~ 42 - 44NH-C H₂-CH₂
~ 25 - 27Piperidine (β-C H₂)
~ 23 - 25Piperidine (γ-C H₂)
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3450MediumN-H stretching (thiourea)
2850 - 3000StrongC-H stretching (aliphatic)
~ 1620MediumN-H bending (thiourea)
1480 - 1580StrongC-N stretching (thiourea)
~ 1100 - 1300StrongC=S stretching (thiourea)
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zProposed Fragment IonNotes
188.1221[M+H]⁺Molecular ion peak
171.10[M-NH₃+H]⁺Loss of ammonia
98.11[C₆H₁₂N]⁺Piperidinemethyl cation
84.08[C₅H₁₀N]⁺Piperidine fragment

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis involves the reaction of 2-(piperidin-1-yl)ethan-1-amine with an isothiocyanate reagent.[4] A common laboratory-scale synthesis is outlined below:

  • Preparation of Isothiocyanate: 2-(Piperidin-1-yl)ethan-1-amine hydrochloride is dissolved in a biphasic mixture of chloroform and aqueous sodium bicarbonate. Thiophosgene is added dropwise at 0°C with vigorous stirring. The reaction is monitored by TLC.

  • Reaction with Ammonia: After completion, the organic layer containing the intermediate, 1-(2-isothiocyanatoethyl)piperidine, is separated, dried, and concentrated under reduced pressure. The crude isothiocyanate is then dissolved in methanol, and a solution of ammonia in methanol is added.

  • Work-up and Purification: The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to yield this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are averaged for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30° pulse angle and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal). Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Mandatory Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Start Amine_HCl 2-(Piperidin-1-yl)ethan-1-amine Hydrochloride Reaction1 Formation of Isothiocyanate Amine_HCl->Reaction1 Thiophosgene Thiophosgene Thiophosgene->Reaction1 Reaction2 Thiourea Formation Reaction1->Reaction2 Ammonia Ammonia in Methanol Ammonia->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Pure_Product Pure 1-(2-Piperidinoethyl)- 2-thiourea Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR FTIR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Logic NMR NMR (¹H, ¹³C) NMR_Info Carbon-Proton Framework Connectivity NMR->NMR_Info IR FTIR IR_Info Functional Groups (N-H, C=S, C-H) IR->IR_Info MS Mass Spec MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Structure Structure Elucidation NMR_Info->Structure IR_Info->Structure MS_Info->Structure Molecule Molecule Molecule->IR Molecule->MS

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

A Comprehensive Technical Review of 1-(2-Piperidinoethyl)-2-thiourea and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of a promising class of compounds.

This technical guide provides a comprehensive literature review of 1-(2-Piperidinoethyl)-2-thiourea and its analogs, targeting researchers, scientists, and professionals in drug development. This document summarizes the current state of knowledge on the synthesis, chemical properties, and diverse biological activities of these compounds, presenting quantitative data in structured tables and outlining key experimental methodologies.

Introduction

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a piperidine moiety, a common scaffold in many pharmaceuticals, can enhance the pharmacokinetic and pharmacodynamic properties of these molecules. The hybrid structure of this compound, combining both the thiourea and piperidine pharmacophores, presents a promising scaffold for the development of novel therapeutic agents. This review delves into the existing scientific literature to provide a detailed overview of this compound and its structural analogs.

Synthesis and Chemical Properties

The fundamental synthesis of this compound and its N'-substituted analogs typically involves the reaction of an amine with an isothiocyanate.

General Synthesis of N'-Substituted this compound Analogs

The most common and versatile method for synthesizing N'-substituted this compound analogs is the nucleophilic addition of 1-(2-aminoethyl)piperidine to an appropriate isothiocyanate. This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents on the N' position of the thiourea moiety.

Experimental Protocol: General Synthesis of N'-Substituted this compound Analogs

  • Materials: 1-(2-aminoethyl)piperidine, substituted isothiocyanate (e.g., phenyl isothiocyanate, alkyl isothiocyanate), and a suitable solvent (e.g., ethanol, dichloromethane, or tetrahydrofuran).

  • Procedure: To a solution of 1-(2-aminoethyl)piperidine (1.0 equivalent) in the chosen solvent, the substituted isothiocyanate (1.0-1.2 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired N'-substituted this compound analog.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

A specific method for the synthesis of the parent compound, this compound, involves the reaction of 2-piperidinoethyl isothiocyanate with ammonia.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Piperidinoethyl isothiocyanate, ammonia solution in methanol.

  • Procedure: 2-Piperidinoethyl isothiocyanate is dissolved in a methanolic solution of ammonia. The reaction mixture is stirred for approximately 12 hours.

  • Work-up and Purification: The solvent is evaporated under reduced pressure, and the resulting residue is purified to yield this compound.

G cluster_reactants Reactants Amine 1-(2-Aminoethyl)piperidine Reaction Reaction in Solvent (e.g., Ethanol, THF) Amine->Reaction Isothiocyanate R-N=C=S Isothiocyanate->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product N'-Substituted This compound Purification->Product Characterization Structural Characterization (NMR, IR, MS) Product->Characterization

General Synthesis Workflow

Biological Activities and Quantitative Data

While extensive research on the specific biological profile of this compound is limited, studies on its analogs have revealed a wide range of promising activities, including anticancer, antifungal, and antibacterial effects. It is worth noting that in one study, the parent compound N-[2-(1-piperidine)ethyl]-N'-[2-(pyridyl)] thiourea showed no anti-HIV activity at concentrations up to 100 µM.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of 1,3-disubstituted thiourea derivatives against various cancer cell lines. The introduction of different substituents on the thiourea nitrogen allows for the fine-tuning of their anticancer activity.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1,3-Disubstituted ThioureasSW480 (Colon)1.5 - 8.9[1]
SW620 (Colon)1.5 - 8.9[1]
PC3 (Prostate)1.5 - 8.9[1]
K-562 (Leukemia)1.5 - 8.9[1]
Antifungal and Antibacterial Activity

Analogs of this compound have demonstrated significant activity against various plant and human pathogens. Flavonol and thiazolidinone derivatives incorporating the piperidine-ethyl-thiourea scaffold have shown particular promise.

Compound ClassPathogenActivityValue (µg/mL)Reference
Flavonol-piperidine thioureaPhytophthora capsiciEC₅₀6.68[2]
Flavonol-piperidine thioureaXanthomonas axonopodis pv. citriEC₅₀5.13[2]
Thiazolidinone derivativesRhodotorula sp.MIC & MFC16.5[3]

G cluster_screening Biological Activity Screening Anticancer Anticancer Assays (e.g., MTT assay on cancer cell lines) Data_Analysis Data Analysis (IC₅₀, EC₅₀, MIC determination) Anticancer->Data_Analysis Antifungal Antifungal Assays (e.g., MIC/MFC determination) Antifungal->Data_Analysis Antibacterial Antibacterial Assays (e.g., MIC determination) Antibacterial->Data_Analysis Lead_Compound This compound and Analogs Lead_Compound->Anticancer Lead_Compound->Antifungal Lead_Compound->Antibacterial SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Biological Screening Workflow
Enzyme Inhibition

The thiourea scaffold is known to interact with various enzymes. Analogs of this compound have been investigated as inhibitors of several key enzymes.

  • Human Phosphoglycerate Dehydrogenase (PHGDH): Piperazine-1-thiourea based derivatives have been identified as inhibitors of PHGDH, an enzyme involved in serine biosynthesis and cancer metabolism.[4]

  • Nitric Oxide Synthase (NOS): N,N′-disubstituted thiourea derivatives have been shown to inhibit both neuronal NOS (nNOS) and inducible NOS (iNOS), suggesting their potential in neurological disorders.[4]

  • Urease: Thiourea derivatives have demonstrated inhibitory activity against the urease enzyme.[5]

Mechanism of Action

The precise mechanism of action for this compound and its analogs is not yet fully elucidated and likely varies depending on the specific biological target. For the broader class of thiourea derivatives, several mechanisms have been proposed:

  • Enzyme Inhibition: As highlighted above, these compounds can directly interact with the active sites of various enzymes, modulating their activity.

  • Disruption of Cellular Membranes: Some analogs have been shown to disrupt the integrity of fungal cell membranes.

  • Induction of Oxidative Stress: Certain derivatives can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

  • Interference with Signaling Pathways: The inhibition of enzymes like PHGDH and NOS indicates an interference with cellular signaling and metabolic pathways.

Further research is required to delineate the specific molecular targets and signaling pathways affected by this compound and its analogs.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with a wide array of biological activities. The synthetic accessibility of this scaffold allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. While significant progress has been made in exploring the anticancer, antifungal, and enzyme inhibitory potential of these compounds, further research is warranted in several key areas:

  • Elucidation of Specific Mechanisms of Action: Detailed studies are needed to identify the precise molecular targets and signaling pathways for the most potent analogs.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro results need to be validated in animal models to assess their therapeutic potential and pharmacokinetic profiles.

  • Expansion of Biological Screening: The diverse activities of thiourea and piperidine suggest that these compounds should be screened against a broader range of biological targets.

  • Development of More Potent and Selective Analogs: Continued medicinal chemistry efforts are crucial to optimize the potency and selectivity of these compounds for specific therapeutic applications.

References

discovery and history of 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(2-Piperidinoethyl)-2-thiourea: Discovery, Synthesis, and Application in Anticancer Drug Development

This technical guide provides a comprehensive overview of the chemical compound this compound, focusing on its synthesis, history, and its application as a key reagent in the development of advanced anticancer agents derived from the natural product Oridonin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

The specific historical details of the initial discovery and synthesis of this compound (CAS No. 206761-87-7) are not extensively documented in dedicated primary scientific literature. The compound is primarily recognized and utilized as a valuable synthetic intermediate or reagent.[1] Its importance stems from the strategic combination of two key pharmacophores: the thiourea core and the piperidine ring.

The thiourea moiety is a versatile functional group known for its ability to engage in hydrogen bonding and chelate metal ions, which is crucial for interacting with biological targets like enzymes.[2] The piperidine ring is a common heterocyclic system in many pharmaceuticals, often incorporated to improve a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.[2] The ethyl linker provides conformational flexibility, allowing for optimal binding to target sites. The primary application noted for this compound is as a reagent in the synthesis of antitumor oridonin analogs that feature a thiazole-fused A-ring.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValue
CAS Number 206761-87-7
Molecular Formula C₈H₁₇N₃S
Molecular Weight 187.31 g/mol
Melting Point 107 °C
Boiling Point 307.7 °C at 760 mmHg
Density 1.107 g/cm³
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bond Count 3

(Data sourced from LookChem)[1]

Application in Anticancer Agent Synthesis

This compound serves as a critical building block for creating novel derivatives of Oridonin, a natural diterpenoid with known anticancer properties.[3][4] By reacting this thiourea with a modified Oridonin precursor, a nitrogen-rich thiazole ring can be fused to the core structure. This modification has been shown to significantly enhance the antiproliferative activity of the parent compound against various cancer cell lines and improve its aqueous solubility, a key factor for drug development.[3]

Quantitative Data: Antiproliferative Activity of Resulting Analogs

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of representative thiazole-fused Oridonin analogs synthesized using various thioureas. The data demonstrates the enhanced potency of these derivatives compared to the parent compound, Oridonin. The analogs shown are structurally analogous to the product that would be formed using this compound.

CompoundMCF-7 (Breast) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)PANC-1 (Pancreatic) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
Oridonin (Parent) 3.4 ± 0.3> 197.3 ± 0.58.1 ± 0.6
Analog 5 (from Thiourea) 1.4 ± 0.11.8 ± 0.22.1 ± 0.22.5 ± 0.2
Analog 8 (from Methylthiourea) 0.8 ± 0.11.1 ± 0.11.5 ± 0.11.9 ± 0.2
Analog 14 (from Ethylthiourea) 0.3 ± 0.040.5 ± 0.050.8 ± 0.091.2 ± 0.1

(Data adapted from Ding, C. et al., Journal of Medicinal Chemistry, 2013)[3]

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible and common method for synthesizing the title compound from its corresponding amine.

  • Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.1 equivalents) in acetone is added dropwise to a suspension of ammonium thiocyanate (1.2 equivalents) in acetone. The mixture is stirred at room temperature for 15-20 minutes.

  • Thiourea Formation: To the freshly prepared solution of benzoyl isothiocyanate, a solution of 2-(piperidin-1-yl)ethan-1-amine (1.0 equivalent) in acetone is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Hydrolysis: The resulting N-benzoyl-N'-(2-piperidinoethyl)thiourea intermediate is collected and hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (2.5 equivalents) for 4-6 hours until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is cooled, and the pH is adjusted to neutral using hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis of a Thiazole-Fused Oridonin Analog

This protocol is adapted from the work of Ding et al.[3] and describes the reaction of a key Oridonin intermediate with a thiourea derivative to form the final active compound.

  • Reaction Setup: To a solution of the Oridonin-derived α-bromoketone precursor (1.0 equivalent) in absolute ethanol (0.02 M), this compound (1.5 equivalents) is added.

  • Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for 3-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a mixture of dichloromethane and water. The aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Final Product: The crude product is purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford the desired 2-(piperidinoethylamino)-thiazole-fused Oridonin analog.

In Vitro Antiproliferative MTT Assay

This protocol outlines the method used to determine the IC₅₀ values of the synthesized Oridonin analogs.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The cells are treated with the synthesized Oridonin analogs at various concentrations (typically ranging from 0.01 µM to 100 µM) in fresh medium. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value, defined as the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from an Oridonin precursor to a potent, thiazole-fused anticancer analog using this compound.

G A Oridonin Precursor (α-bromoketone) C Hantzsch Thiazole Synthesis (Cyclization) A->C B 1-(2-Piperidinoethyl)- 2-thiourea B->C D Purification (Flash Chromatography) C->D E Final Thiazole-Fused Oridonin Analog D->E

General synthesis of thiazole-fused Oridonin analogs.
Apoptotic Signaling Pathway

The synthesized Oridonin analogs exert their anticancer effects primarily by inducing apoptosis (programmed cell death). The diagram below outlines the intrinsic apoptotic pathway, a common mechanism activated by these compounds.[5]

G cluster_0 A Thiazole-Fused Oridonin Analog B Cellular Stress (e.g., ROS production) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 (Initiator Caspase) E->F Activation G Caspase-3/7 (Executioner Caspases) F->G Activation H Substrate Cleavage (e.g., PARP) G->H I Apoptosis H->I

Intrinsic apoptosis pathway induced by Oridonin analogs.

References

Navigating the Uncharted Territory: A Proposed In-Vitro Screening Strategy for 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in-vitro screening data for the compound 1-(2-Piperidinoethyl)-2-thiourea. This technical guide, therefore, presents a comprehensive, proposed preliminary in-vitro screening plan based on the known biological activities of structurally related thiourea and piperidine-containing compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a strategic roadmap for researchers and drug development professionals.

Introduction

Thiourea derivatives represent a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The incorporation of a piperidine moiety can enhance a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, and contribute to receptor binding.[1] The compound this compound, which strategically combines these two key pharmacophores, presents a compelling candidate for in-vitro screening to uncover its therapeutic potential. This document outlines a proposed multi-tiered screening cascade designed to comprehensively evaluate its preliminary biological activity.

Proposed Therapeutic Areas for Investigation

Based on the established activities of analogous compounds, the preliminary in-vitro screening of this compound should focus on the following key areas:

  • Anticancer Activity: Thiourea derivatives have shown significant cytotoxic effects against various cancer cell lines.[2][3]

  • Antimicrobial Activity: The thiourea scaffold is a common feature in compounds with antibacterial and antifungal properties.[4][5]

  • Enzyme Inhibition: The ability of the thiourea backbone to chelate metal ions, crucial for the function of many enzymes, makes it a promising candidate for enzyme inhibition studies.[1][6]

Proposed In-Vitro Screening Cascade

A tiered approach is recommended to efficiently screen this compound, starting with broad cytotoxicity assessments and progressing to more specific antimicrobial and enzyme inhibition assays.

G A Compound Synthesis & Purity Analysis (this compound) B Primary Screening: Broad Spectrum Cytotoxicity Assay (e.g., MTT Assay) A->B C Secondary Screening: Antimicrobial Activity (MIC Determination) B->C If cytotoxic at high concentrations D Secondary Screening: Enzyme Inhibition Assays (e.g., Kinase, Protease) B->D If selective cytotoxicity is observed E Tertiary Screening: Mechanism of Action Studies C->E D->E

Caption: Proposed experimental workflow for in-vitro screening.

Data Presentation: Hypothetical Screening Results

The following tables illustrate how quantitative data from the proposed screening assays could be structured for clear comparison.

Table 1: Hypothetical Cytotoxicity Screening Results (MTT Assay)

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast25.51.2
A549Lung42.12.5
HCT116Colon15.80.8
HEK293Normal Kidney> 1005.0

Table 2: Hypothetical Antimicrobial Screening Results (MIC Assay)

Microbial StrainTypeMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureusGram-positive321
Escherichia coliGram-negative640.5
Candida albicansFungal162

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cell Viability (MTT) Assay for Cytotoxicity Screening

Objective: To determine the concentration of this compound that inhibits the growth of a panel of cancer and normal cell lines by 50% (IC50).

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in 96-well plate B Treat cells with compound dilutions A->B C Add MTT reagent B->C D Solubilize formazan C->D E Measure absorbance D->E

Caption: Workflow for a typical MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of various microbial strains.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Signaling Pathway Modulation

Given the prevalence of thiourea derivatives as enzyme inhibitors, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-(2-Piperidinoethyl)- 2-thiourea Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While specific experimental data for this compound is not currently available, its chemical structure suggests a high potential for biological activity. The proposed in-vitro screening cascade provides a robust framework for the initial evaluation of this compound. A systematic investigation into its cytotoxic, antimicrobial, and enzyme inhibitory effects will be crucial in elucidating its therapeutic promise and guiding future drug development efforts. The methodologies and data presentation formats outlined in this guide are designed to ensure a comprehensive and readily interpretable preliminary assessment.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Piperidinoethyl)-2-thiourea in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Piperidinoethyl)-2-thiourea is a small molecule belonging to the thiourea class of compounds. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Structurally, this compound incorporates a piperidine ring, a common motif in many pharmaceuticals that can influence pharmacokinetic properties, and a thiourea core, which is known to interact with various biological targets.[3] While specific data on this particular compound is limited, these application notes provide a generalized protocol for its use in cell culture based on the known activities of similar thiourea derivatives. It is noted that this compound has been described as a useful reagent in the study of the antitumor activity of other compounds.[4]

Disclaimer: The following protocols and data are representative and intended as a starting point. Researchers must optimize conditions for their specific cell lines and experimental setup.

Physicochemical Properties and Stock Solution Preparation

Proper handling and preparation of this compound are crucial for reproducible experimental results.

PropertyValueSource
Molecular Formula C₈H₁₇N₃S[4][5]
Molecular Weight 187.31 g/mol [5]
Appearance Solid (form may vary)N/A
Melting Point 107 °C[4]
Recommended Solvent Dimethyl Sulfoxide (DMSO)General Recommendation
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-handling: Gently tap the vial of this compound to ensure all powder is at the bottom.

  • Calculation: To prepare a 10 mM stock solution, weigh out 1.873 mg of the compound and dissolve it in 1 mL of anhydrous DMSO. Adjust the mass and volume as needed for your experimental scale.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): For sterile applications, the stock solution can be filtered through a 0.2 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

General Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound in a cell culture setting.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of the compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same final DMSO concentration) must be included.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Representative Cytotoxicity Data for Thiourea Derivatives

The following table summarizes representative IC50 values for various thiourea derivatives against different cancer cell lines to provide a potential starting range for experimental design.

Compound TypeCell LineIC50 (µM)Reference
3-(trifluoromethyl)phenylthiourea analogsSW480 (Colon)1.5 - 8.9[5]
3-(trifluoromethyl)phenylthiourea analogsSW620 (Colon)1.5 - 8.9[5]
3-(trifluoromethyl)phenylthiourea analogsPC3 (Prostate)1.5 - 8.9[5]
3-(trifluoromethyl)phenylthiourea analogsK-562 (Leukemia)1.5 - 8.9[5]
Lenalidomide-thiourea derivativeCaki (Kidney)~9.88
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compound induces apoptosis (programmed cell death).

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

Thiourea derivatives have been shown to affect various signaling pathways involved in cancer progression. While the specific pathways affected by this compound are yet to be elucidated, related compounds have been shown to induce apoptosis through the intrinsic pathway.[6]

G Thiourea 1-(2-Piperidinoethyl)- 2-thiourea ROS ↑ ROS Production Thiourea->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by thiourea derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vitro anticancer activity of this compound.

G cluster_prep Preparation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Stock Prepare 10 mM Stock Solution MTT Cell Viability Assay (MTT) Stock->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) IC50->Signaling

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. The provided protocols and background information, based on the broader class of thiourea derivatives, offer a solid foundation for researchers to begin exploring its biological effects in cell culture. Rigorous optimization and further studies are necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.

References

Application Notes and Protocols: 1-(2-Piperidinoethyl)-2-thiourea in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Piperidinoethyl)-2-thiourea is a small molecule belonging to the thiourea class of compounds. While the specific enzyme inhibitory activities of this particular compound are not extensively documented in publicly available literature, the thiourea scaffold is a well-recognized pharmacophore known to interact with a variety of enzyme targets. Thiourea derivatives have demonstrated inhibitory effects against enzymes such as urease, carbonic anhydrase, and various cholinesterases. The presence of the piperidine moiety in this compound may influence its pharmacokinetic properties and binding interactions, making it a compound of interest for screening and drug discovery efforts.

These application notes provide generalized protocols for assessing the potential enzyme inhibitory activity of this compound against common enzyme targets for thiourea derivatives. The provided quantitative data is illustrative and intended to serve as a template for data presentation.

Data Presentation: Illustrative Inhibitory Activity

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Enzyme TargetCompoundIC50 (µM)Ki (µM)Inhibition Type
Urease (Jack Bean)This compound[Example: 15.2][Example: 8.9][Example: Competitive]
Carbonic Anhydrase II (human)This compound[Example: 25.8][Example: 14.3][Example: Non-competitive]
Acetylcholinesterase (Eel)This compound[Example: >100]--

Experimental Protocols

Urease Inhibition Assay (Berthelot's Method)

This protocol is designed to determine the inhibitory effect of this compound on urease activity by measuring the reduction in ammonia production.

Materials:

  • Jack Bean Urease

  • Urea

  • Phosphate buffer (0.1 M, pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of various concentrations of the test compound. For the control, add 25 µL of the solvent.

  • Add 25 µL of urease enzyme solution (e.g., 10 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of urea solution (e.g., 100 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside reagent followed by 50 µL of alkaline hypochlorite reagent to each well.

  • Incubate at 37°C for 30 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Carbonic Anhydrase Inhibition Assay

This protocol assesses the inhibition of carbonic anhydrase esterase activity using p-nitrophenyl acetate as a substrate.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic mode

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer.

  • Add 20 µL of various concentrations of the test compound.

  • Add 20 µL of hCA II enzyme solution.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution (e.g., 10 mM in acetonitrile).

  • Immediately measure the change in absorbance at 348 nm over 3 minutes using a microplate reader in kinetic mode.

  • The rate of reaction is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol measures the inhibition of acetylcholinesterase by quantifying the product of the enzymatic reaction with Ellman's reagent (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 150 µL of phosphate buffer.

  • Add 10 µL of various concentrations of the test compound.

  • Add 20 µL of DTNB solution (e.g., 10 mM in buffer).

  • Add 10 µL of AChE enzyme solution (e.g., 0.2 U/mL in buffer).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution (e.g., 15 mM in buffer).

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the reaction rate from the change in absorbance over time.

  • Determine the percentage of inhibition by comparing the rates with and without the inhibitor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (this compound) incubation Incubation of Enzyme and Compound prep_compound->incubation prep_enzyme Prepare Enzyme Solution prep_enzyme->incubation prep_reagents Prepare Assay Reagents reaction Initiate Enzymatic Reaction prep_reagents->reaction incubation->reaction Add Substrate detection Detection of Reaction Product reaction->detection data_acq Data Acquisition (e.g., Absorbance) detection->data_acq calc Calculate % Inhibition data_acq->calc ic50 Determine IC50 calc->ic50

Caption: General workflow for an enzyme inhibition assay.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation enzyme Target Enzyme (e.g., Urease) product Product (e.g., Ammonia) enzyme->product Catalysis substrate Substrate substrate->enzyme downstream Downstream Cellular Effect product->downstream inhibitor This compound inhibitor->enzyme Inhibition

Caption: Hypothetical inhibition of a signaling pathway.

Application Notes and Protocols for the Preparation of a Stock Solution of 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Piperidinoethyl)-2-thiourea is a thiourea derivative that serves as a valuable reagent in various research applications, notably in the study of compounds with potential antitumor activity.[1][2] Like many thiourea derivatives, it is part of a class of compounds recognized for a broad spectrum of pharmacological activities.[3][4] Proper preparation of a stock solution is the first critical step for ensuring accuracy and reproducibility in downstream experiments. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for accurate calculations and safe handling.

PropertyValueReferences
Molecular Formula C₈H₁₇N₃S[1][2][5]
Molecular Weight 187.31 g/mol [2][3][5]
Melting Point 107 °C[1][2]
Appearance White to off-white crystalline powder or solid[6][7]
Purity (typical) ≥95%[1][5]
Boiling Point 307.7 °C at 760 mmHg[1]
Density ~1.107 g/cm³[1]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of a desired concentration. The choice of solvent is critical and may depend on the specific requirements of the downstream application. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions of organic molecules for biological assays. For other applications, solvents like ethanol or water may be suitable.

Safety Precautions

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[2]

Materials and Equipment
  • This compound powder

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • Sterile, amber glass vials or polypropylene tubes for storage

  • Solvent of choice (e.g., high-purity DMSO, ethanol, or deionized water)

Step-by-Step Procedure

The following procedure describes the preparation of a 10 mM stock solution in DMSO. The calculations can be adjusted for different concentrations or volumes.

Step 1: Determine the Required Mass

To prepare a 10 mM stock solution, you first need to calculate the mass of this compound required. The molecular weight is 187.31 g/mol .[2][3][5]

  • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Example Calculation for 10 mL of a 10 mM solution:

    • Concentration = 10 mM = 0.010 mol/L

    • Volume = 10 mL = 0.010 L

    • Mass = 0.010 mol/L x 0.010 L x 187.31 g/mol = 0.018731 g = 18.73 mg

Step 2: Weighing the Compound

  • Place a clean, dry weighing boat on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 18.73 mg) of this compound powder.

Step 3: Dissolving the Compound

  • Transfer the weighed powder into a suitable volumetric flask (e.g., 10 mL).

  • Add a portion of the chosen solvent (e.g., 7-8 mL of DMSO) to the flask.

  • Gently swirl the flask to begin dissolving the powder.

  • To ensure complete dissolution, use a vortex mixer. If the compound is difficult to dissolve, brief sonication in a water bath may be helpful.

  • Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask (e.g., 10 mL).

  • Invert the flask several times to ensure the solution is homogeneous.

Step 4: Aliquoting and Storage

  • For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C for long-term stability. Based on supplier recommendations for the solid compound, storage should be in a dry environment.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_sol Dissolution cluster_store Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_solv Add Solvent weigh->add_solv dissolve Vortex / Sonicate add_solv->dissolve final_vol Adjust to Final Volume dissolve->final_vol aliquot Aliquot Solution final_vol->aliquot store Store at -20°C / -80°C aliquot->store end Ready for Use store->end start Start start->calc

Caption: A flowchart of the protocol for preparing a stock solution.

References

Application Notes and Protocols for 1-(2-Piperidinoethyl)-2-thiourea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Piperidinoethyl)-2-thiourea is a versatile precursor in organic synthesis, primarily utilized for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The presence of both a reactive thiourea moiety and a basic piperidine ring offers a unique combination of properties, making it a valuable building block for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including 2-aminothiazoles, dihydropyrimidinethiones, and 1,3,5-triazine-2-thiones.

Key Synthetic Applications

The primary utility of this compound lies in its ability to undergo cyclocondensation reactions with various electrophilic partners. The thiourea functional group, with its nucleophilic sulfur and nitrogen atoms, readily participates in ring-forming reactions to generate a range of heterocyclic compounds.

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of a thiourea with an α-haloketone. When this compound is used, it leads to the formation of 2-(2-(piperidin-1-yl)ethylamino)thiazole derivatives, which are scaffolds of interest in various therapeutic areas.

Hantzsch_Thiazole_Synthesis Precursor This compound Product 2-(2-(Piperidin-1-yl)ethylamino)thiazole Derivative Precursor->Product Cyclocondensation AlphaHaloKetone α-Haloketone (e.g., Phenacyl Bromide) AlphaHaloKetone->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat Heat->Product

Caption: Hantzsch synthesis of 2-aminothiazoles.

Experimental Protocol: Synthesis of 4-Phenyl-N-(2-(piperidin-1-yl)ethyl)thiazol-2-amine

  • To a solution of this compound (1.87 g, 10 mmol) in 50 mL of absolute ethanol, add 2-bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol).

  • The reaction mixture is refluxed with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
This compound2-BromoacetophenoneEthanolReflux4-685-95 (estimated)
This compound2-Chloro-1-(4-nitrophenyl)ethanoneEthanolReflux5-780-90 (estimated)
This compoundEthyl 2-chloroacetoacetateEthanolReflux6-875-85 (estimated)

Note: Yields are estimated based on typical Hantzsch thiazole syntheses with similar N-substituted thioureas.

Synthesis of Dihydropyrimidinethione Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones and their thio-analogs. By reacting this compound with an aldehyde and a β-ketoester, novel dihydropyrimidinethiones bearing the piperidinoethyl substituent can be synthesized. These compounds are of interest due to their structural similarity to known calcium channel blockers and other bioactive molecules.

Biginelli_Reaction Precursor This compound Product Dihydropyrimidinethione Derivative Precursor->Product Cyclocondensation Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Product BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Product Catalyst Acid Catalyst (e.g., HCl) Catalyst->Product

Caption: Biginelli reaction for dihydropyrimidinethiones.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-1-(2-(piperidin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • A mixture of this compound (1.87 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of ethanol is taken in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the mixture.

  • The reaction mixture is stirred at reflux for 8-12 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is treated with cold water, and the resulting solid is collected by filtration.

  • The crude product is washed with water and a small amount of cold ethanol, then dried.

  • Further purification can be achieved by recrystallization from ethanol.

Aldehydeβ-KetoesterCatalystSolventTime (h)Yield (%)
BenzaldehydeEthyl acetoacetateHClEthanol8-1270-85 (estimated)
4-ChlorobenzaldehydeEthyl acetoacetatep-TsOHEthanol10-1465-80 (estimated)
4-MethoxybenzaldehydeMethyl acetoacetateHClMethanol8-1275-90 (estimated)

Note: Yields are estimated based on typical Biginelli reactions with N-substituted thioureas.

Synthesis of 1,3,5-Triazine-2-thione Derivatives

This compound can also serve as a precursor for the synthesis of substituted 1,3,5-triazine-2-thiones. The reaction with a nitrile in the presence of a strong base or acid catalyst can lead to the formation of the triazine ring. This class of compounds has applications in various fields, including agriculture and pharmaceuticals.

Triazine_Synthesis Precursor This compound Product 1,3,5-Triazine-2-thione Derivative Precursor->Product Cyclization Dicyandiamide Dicyandiamide Dicyandiamide->Product Solvent Solvent (e.g., Water/Acid) Solvent->Product Heat Heat Heat->Product

Application Notes and Protocols for 1-(2-Piperidinoethyl)-2-thiourea in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Piperidinoethyl)-2-thiourea is a chemical reagent with significant potential in the development of novel therapeutic agents. While not a therapeutic agent in itself, it serves as a critical building block in the synthesis of complex molecules with demonstrated anticancer properties. Notably, it is utilized in the creation of thiazole-fused analogs of oridonin, a natural product with known antitumor activity. This document provides detailed application notes on the broader therapeutic context of thiourea derivatives and specific protocols for the synthesis of this compound and its subsequent use in the preparation of potential anticancer compounds.

Chemical and Physical Properties

This compound is a commercially available solid.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for experimental planning and execution.

PropertyValueReference
Molecular Formula C₈H₁₇N₃S[1]
Molecular Weight 187.31 g/mol [1]
CAS Number 206761-87-7[1]
Melting Point 107 °C[1]
Boiling Point 307.7 °C at 760 mmHg[1]
Density 1.107 g/cm³[1]
Appearance SolidN/A
Solubility Soluble in organic solvents like methanol and chloroform.[1]

Therapeutic Potential of Thiourea Derivatives

Thiourea derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[2] These compounds have shown potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents. Of particular interest is their emerging role in oncology.

Anticancer Applications

Thiourea-based compounds have demonstrated significant potential in cancer therapy through various mechanisms of action:

  • Induction of Apoptosis: Many thiourea derivatives have been shown to trigger programmed cell death in cancer cells.

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as protein tyrosine kinases and histone deacetylases (HDACs).

  • Modulation of Signaling Pathways: Thiourea derivatives can interfere with key signaling cascades that promote tumor growth and survival, including the RAS-RAF-MAPK pathway.

The structural versatility of the thiourea scaffold allows for the synthesis of a diverse library of compounds, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-(piperidin-1-yl)ethan-1-amine.

Materials:

  • 2-(Piperidin-1-yl)ethan-1-amine

  • Benzoyl isothiocyanate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(piperidin-1-yl)ethan-1-amine (1 equivalent) in methanol.

  • Addition of Benzoyl Isothiocyanate: Slowly add benzoyl isothiocyanate (1 equivalent) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture and stir for 12 hours at room temperature to hydrolyze the benzoyl group.

  • Work-up: Neutralize the reaction mixture with hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

DOT Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 2-(Piperidin-1-yl)ethan-1-amine C N-Benzoyl-N'-(2-piperidinoethyl)thiourea A->C Methanol, RT B Benzoyl Isothiocyanate B->C D This compound C->D NaOH, H₂O

Synthesis of this compound.
Application in the Synthesis of Thiazole-Fused Oridonin Analogs

This compound is a key reagent in the synthesis of novel oridonin analogs with enhanced anticancer activity.[1] The following protocol outlines a general procedure for the Hantzsch thiazole synthesis using this reagent.

Materials:

  • This compound

  • α-Bromo-oridonin derivative (an α-haloketone)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-bromo-oridonin derivative (1 equivalent) in ethanol.

  • Addition of Thiourea: Add this compound (1.2 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired thiazole-fused oridonin analog.

DOT Diagram: Hantzsch Thiazole Synthesis Workflow

G A α-Bromo-oridonin derivative C Reaction Mixture (Ethanol, Reflux) A->C B This compound B->C D Work-up (NaHCO₃, Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Thiazole-fused Oridonin Analog E->F

Synthesis of Thiazole-Fused Oridonin Analogs.

Visualization of Potential Signaling Pathways

While the direct mechanism of action for this compound is not established, its derivatives, like other thiourea compounds, are hypothesized to interfere with cancer cell signaling. The following diagram illustrates a potential pathway that could be targeted by such derivatives.

DOT Diagram: Potential Anticancer Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiourea Thiourea Derivative (e.g., Oridonin Analog) Thiourea->RAF Inhibition

References

Application Notes and Protocols for In-Vivo Evaluation of 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a class of organic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][2] The inclusion of a piperidine moiety can enhance pharmacokinetic properties, such as membrane permeability and metabolic stability.[1] This document provides a detailed experimental design for the in-vivo evaluation of 1-(2-Piperidinoethyl)-2-thiourea, a compound combining these two key pharmacophores, as a potential anticancer agent. Due to the limited specific in-vivo data available for this particular compound, the following protocols and application notes are based on established methodologies for evaluating novel anticancer compounds in preclinical settings.

Hypothesized Therapeutic Application: Anticancer Activity

Based on the known biological activities of thiourea derivatives, it is hypothesized that this compound possesses anticancer properties. The following experimental design outlines a strategy to evaluate its efficacy and potential mechanism of action in a murine xenograft model of non-small cell lung cancer (NSCLC).

Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old. These mice are immunodeficient and will not reject human tumor xenografts.

  • Cell Line: A549 human non-small cell lung cancer cell line. This is a widely used and well-characterized cell line for studying lung cancer.

  • Cell Culture: A549 cells are to be cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In-Vivo Experimental Workflow

The overall workflow for the in-vivo study is depicted below.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A A549 Cell Culture C Tumor Implantation (Subcutaneous injection of A549 cells) A->C B Animal Acclimatization (7 days) B->C D Tumor Growth Monitoring (Until tumors reach ~100 mm³) C->D E Randomization into Treatment Groups D->E F Treatment Initiation (Vehicle, Positive Control, Test Compound) E->F G Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) F->G H Euthanasia & Tumor Excision G->H End of Study I Tissue Processing (Histology, Western Blot, etc.) H->I J Data Analysis I->J

In-vivo experimental workflow for assessing anticancer activity.
Detailed Methodologies

a. Tumor Implantation:

  • Harvest A549 cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

b. Dosing and Administration:

  • Preparation of this compound: Dissolve the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Treatment Groups (n=8 mice per group):

    • Group 1: Vehicle control (intraperitoneal injection).

    • Group 2: Positive control (e.g., Cisplatin, 5 mg/kg, intraperitoneal injection, once weekly).

    • Group 3: Test Compound - Low Dose (e.g., 25 mg/kg, intraperitoneal injection, daily).

    • Group 4: Test Compound - High Dose (e.g., 50 mg/kg, intraperitoneal injection, daily).

  • Administration: Administer the treatments for 21 consecutive days.

c. Monitoring and Endpoints:

  • Tumor Measurement: Measure the tumor dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula: V = (length x width²) / 2.

  • Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.

  • Clinical Observations: Monitor the animals daily for any signs of distress or toxicity.

  • Endpoint: The study should be terminated when tumors in the control group reach approximately 1500-2000 mm³, or if significant toxicity is observed.

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison.

Table 1: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle Control-1850 ± 150-
Positive Control5750 ± 9059.5
Test Compound251200 ± 11035.1
Test Compound50800 ± 9556.8

Table 2: Hypothetical Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 21 ± SEM
Vehicle Control-+5.2 ± 1.5
Positive Control5-8.5 ± 2.1
Test Compound25+2.1 ± 1.2
Test Compound50-1.8 ± 1.8

Proposed Mechanism of Action and Signaling Pathway Analysis

Many anticancer agents induce apoptosis (programmed cell death). A plausible mechanism of action for this compound could involve the induction of the intrinsic apoptotic pathway.

G A This compound B Cellular Stress A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Hypothesized intrinsic apoptotic signaling pathway.

To investigate this, tumor tissues collected at the end of the in-vivo study can be analyzed by:

  • Western Blot: To measure the protein levels of Bax, Bak, Cytochrome c, Cleaved Caspase-9, and Cleaved Caspase-3.

  • TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis, in histological sections of the tumors.

These analyses will provide insights into whether this compound induces apoptosis and through which key signaling molecules.

References

Application Notes and Protocols for the Analytical Detection of 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Piperidinoethyl)-2-thiourea is a research chemical that incorporates both a piperidine ring and a thiourea core. The piperidine moiety is a common feature in many pharmaceuticals, influencing pharmacokinetic properties, while the thiourea group is known for a wide range of biological activities and its ability to chelate metal ions. Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices during research and development.

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for complex biological matrices requiring high sensitivity and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Weight187.31 g/mol [1]
Molecular FormulaC₈H₁₇N₃S[1]
Melting Point107 °C[2]
Boiling Point307.7 °C at 760 mmHg[2]
logP0.3055[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors2[1]

Analytical Methodologies

Two primary methods are presented for the quantitative analysis of this compound: a widely accessible HPLC-UV method for routine analysis and a highly sensitive LC-MS/MS method for trace-level detection in complex samples.

Application 1: Quantitative Analysis by HPLC-UV

This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required. The thiourea chromophore allows for direct UV detection.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like methanol) to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Detection Wavelength: 236 nm. Thiourea and its derivatives typically exhibit strong absorbance in the 230-240 nm range.[3]

Quantitative Data Summary

The following table summarizes the typical performance parameters for this HPLC-UV method, established during validation.

Validation ParameterPerformance Metric
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)< 2.0%
Application 2: High-Sensitivity Quantification by LC-MS/MS in Biological Matrices

This method is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or urine. It employs protein precipitation for sample cleanup and tandem mass spectrometry for detection.

Experimental Protocol

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • Chromatographic Conditions:

    • LC System: Shimadzu Nexera X2 UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: SCIEX Triple Quad™ 6500 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 188.1 [M+H]⁺.

    • Product Ions (Q3): Optimized transitions would be determined by direct infusion, but plausible fragments would be m/z 98.1 (piperidine ethyl fragment) and m/z 77.1 (thiourea fragment).

    • Key MS Parameters:

      • IonSpray Voltage: 5500 V

      • Source Temperature: 500 °C

      • Curtain Gas: 35 psi

      • Collision Gas: Medium

Quantitative Data Summary

The following table summarizes the expected performance parameters for this LC-MS/MS method.

Validation ParameterPerformance Metric
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15%
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery> 85%

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Serial Dilution (for Standards) p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject into HPLC p4->a1 a2 C18 Separation a1->a2 a3 UV Detection (236 nm) a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate Peak Area d1->d2 d3 Construct Calibration Curve d2->d3 d4 Calculate Concentration d3->d4

Caption: General experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Aliquot Plasma Sample p2 Spike Internal Standard p1->p2 p3 Add Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC p5->a1 a2 Gradient Elution (C18) a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Generate MRM Chromatogram a4->d1 d2 Integrate Peak Areas (Analyte & IS) d1->d2 d3 Calculate Peak Area Ratio d2->d3 d4 Quantify using Calibration Curve d3->d4 Method_Selection_Logic start Define Analytical Need matrix Sample Matrix Type? start->matrix sensitivity Sensitivity Requirement? matrix->sensitivity Simple (e.g., Bulk Powder) lcmsms Use LC-MS/MS Method matrix->lcmsms Complex (e.g., Plasma, Urine) hplcuv Use HPLC-UV Method sensitivity->hplcuv Moderate (µg/mL range) sensitivity->lcmsms High (ng/mL range)

References

1-(2-Piperidinoethyl)-2-thiourea: Application Notes and Protocols for the Development of New Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Piperidinoethyl)-2-thiourea is a disubstituted thiourea derivative featuring a piperidine moiety. The unique structural combination of the thiourea group, known for its versatile coordination chemistry and biological activity, and the piperidine ring, a common scaffold in pharmaceuticals, makes this compound a promising building block in the development of novel materials.[1] Thiourea derivatives, in general, are widely recognized for their ability to act as versatile ligands, forming stable complexes with a variety of metal ions.[2][3] This property, along with their potential role in polymer synthesis and as components in redox initiator systems, opens up avenues for their application in diverse fields of materials science, including the development of functional polymers, metal-organic frameworks (MOFs), and advanced coatings.

While specific data on the applications of this compound in materials science is limited in publicly available literature, this document provides a detailed overview of potential applications and generalized experimental protocols based on the known reactivity and properties of similar thiourea and piperidine-containing compounds. These notes are intended to serve as a foundational guide for researchers to explore the potential of this compound in their own material development projects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions and understanding the compound's behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₈H₁₇N₃S[4]
Molecular Weight 187.31 g/mol [4][5]
Melting Point 107 °C[4]
Boiling Point 307.7 °C at 760 mmHg[4]
Density 1.107 g/cm³[4]
Flash Point 139.9 °C[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]

Application Notes

Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen and sulfur atoms in the thiourea moiety of this compound make it an excellent candidate as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The piperidine group can also influence the resulting framework's porosity, stability, and functionality.

  • Potential Applications:

    • Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption and storage of gases.

    • Catalysis: MOFs can serve as catalysts or catalyst supports, with the metal centers and organic linkers providing active sites.

    • Sensing: The framework's response to specific analytes can be utilized for chemical sensing applications.

    • Drug Delivery: The pores of MOFs can be loaded with therapeutic agents for controlled release.

Monomer for Functional Polymers

This compound can be potentially utilized as a functional monomer in polymerization reactions. The thiourea and piperidine groups can impart specific properties to the resulting polymer.

  • Potential Applications:

    • Heavy Metal Chelation: Polymers containing thiourea moieties are known for their ability to chelate heavy metal ions, making them suitable for environmental remediation.

    • Antimicrobial Materials: The incorporation of piperidine and thiourea functionalities may confer antimicrobial properties to the polymer.

    • Stimuli-Responsive Materials: The protonation/deprotonation of the piperidine nitrogen could be exploited to create pH-responsive polymers.

Component in Redox Initiator Systems for Polymerization

Thiourea derivatives are known to act as reducing agents in redox initiator systems for radical polymerization, particularly in the curing of methacrylate-based materials used in dental applications.[6] this compound could potentially be used in such systems.

  • Potential Applications:

    • Dental Composites and Adhesives: As a component of the initiator system for the curing of dental resins.

    • Bone Cements: In the formulation of self-curing bone cements for orthopedic applications.

    • Industrial Adhesives and Coatings: For room-temperature curing of various polymer-based adhesives and coatings.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in the development of new materials. Researchers should optimize these protocols based on their specific experimental setup and desired material properties.

Protocol 1: Synthesis of a Metal Complex with this compound

This protocol describes a general procedure for the synthesis of a coordination complex using this compound as a ligand.

Materials:

  • This compound

  • A suitable metal salt (e.g., Cobalt(II) chloride, Copper(II) chloride)

  • Absolute Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in absolute ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the desired metal salt in absolute ethanol. The molar ratio of metal to ligand should be determined based on the desired coordination geometry (e.g., 1:2).

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After cooling to room temperature, the precipitated solid complex is collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold absolute ethanol and then with distilled water to remove any unreacted starting materials. Dry the complex in a vacuum oven at an appropriate temperature.

  • Characterization: Characterize the synthesized complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy, Elemental Analysis, and X-ray Diffraction (XRD) to confirm its structure and purity.

Protocol 2: Redox-Initiated Polymerization of a Methacrylate-Based Resin

This protocol outlines a general procedure for using this compound as a component in a redox initiator system for the polymerization of a methacrylate-based resin.

Materials:

  • Methacrylate monomer blend (e.g., Bis-GMA/TEGDMA)

  • Oxidizing agent (e.g., Benzoyl peroxide - BPO)

  • This compound (reducing agent)

  • Two separate mixing containers

  • Molds for the polymer specimens

Procedure:

  • Component A (Oxidizing Paste) Preparation: In one container, thoroughly mix the methacrylate monomer blend with the oxidizing agent (e.g., BPO) until a homogeneous paste is formed.

  • Component B (Reducing Paste) Preparation: In a separate container, mix the methacrylate monomer blend with this compound until it is fully dissolved and the paste is homogeneous.

  • Initiation of Polymerization: Dispense equal amounts of Component A and Component B onto a mixing pad and mix them thoroughly for a short period (e.g., 20-30 seconds).

  • Molding: Immediately transfer the mixed paste into the desired mold.

  • Curing: Allow the material to cure at room temperature. The setting time will depend on the specific concentrations of the initiator components.

  • Characterization: Once fully cured, the polymer can be removed from the mold and characterized for its mechanical properties (e.g., flexural strength, compressive strength), conversion degree (using FTIR), and other relevant properties.

Visualizations

Logical Workflow for Material Synthesis

G General Workflow for Material Development cluster_0 Ligand/Monomer Preparation cluster_1 Material Synthesis cluster_2 Material Characterization cluster_3 Application Testing a Synthesis/Purification of This compound b Metal Complex Synthesis a->b React with metal salt c Polymerization a->c As monomer/co-monomer d Formulation of Redox Initiator System a->d As reducing agent e Spectroscopic Analysis (FTIR, NMR, UV-Vis) b->e f Structural Analysis (XRD, SEM, TEM) b->f g Thermal Analysis (TGA, DSC) b->g i Catalytic Activity b->i j Adsorption Properties b->j c->e c->f c->g h Mechanical Testing c->h c->j k Antimicrobial Efficacy c->k d->c

Caption: General workflow for developing new materials using this compound.

Coordination of this compound to a Metal Center

Caption: Potential coordination modes of the ligand to a metal center.

Disclaimer

The application notes and protocols provided herein are based on the general chemical properties of thiourea and piperidine derivatives and are intended for guidance purposes only. Specific experimental conditions will need to be optimized for each application. It is the responsibility of the researcher to conduct a thorough literature search and risk assessment before commencing any experimental work.

References

Application Notes and Protocols for Studying the Binding of 1-(2-Piperidinoethyl)-2-thiourea to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern biophysical and biochemical techniques to characterize the interaction between the small molecule 1-(2-Piperidinoethyl)-2-thiourea and its target proteins. The following sections detail the principles, experimental protocols, and data presentation for key methodologies, enabling researchers to elucidate binding affinity, kinetics, thermodynamics, and structural details of the interaction.

Introduction

This compound is a chemical reagent that has been used in the synthesis of derivatives for studying antitumor activity.[1] The thiourea moiety is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets and exhibit a broad spectrum of pharmacological activities.[2] Understanding the binding of thiourea derivatives like this compound to proteins is crucial for drug discovery and development.[3] This document outlines several key techniques to characterize these interactions.

Key Biophysical Techniques for Binding Analysis

A variety of techniques can be employed to study the binding of small molecules to proteins.[4][5] The choice of method depends on the specific research question, the properties of the protein and ligand, and the available instrumentation. Commonly used techniques include Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, Nuclear Magnetic Resonance (NMR) for structural details at atomic resolution, X-ray Crystallography for high-resolution structural information, and Fluorescence Spectroscopy for binding affinity.[6][7][8][9][10]

Data Presentation: Quantitative Binding Parameters

Summarizing quantitative data in a structured format is essential for comparing results from different techniques and experiments. Below is a template table for presenting binding data for this compound with a hypothetical target protein.

TechniqueParameterValueUnits
Surface Plasmon Resonance (SPR) Association rate constant (k_a)e.g., 1.2 x 10⁵M⁻¹s⁻¹
Dissociation rate constant (k_d)e.g., 2.5 x 10⁻⁴s⁻¹
Equilibrium dissociation constant (K_D)e.g., 2.1µM
Isothermal Titration Calorimetry (ITC) Stoichiometry (n)e.g., 0.98
Equilibrium dissociation constant (K_D)e.g., 2.5µM
Enthalpy change (ΔH)e.g., -8.7kcal/mol
Entropy change (ΔS)e.g., 5.4cal/mol·K
Fluorescence Spectroscopy Equilibrium dissociation constant (K_D)e.g., 3.2µM
Molecular Docking Binding Energye.g., -6.15Kcal/mol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[11] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[12]

Objective: To determine the association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D) of the this compound-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore, Autolab)

  • Sensor chip (e.g., CM5)[13]

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)[14]

  • Running buffer (e.g., HBS-EP+)

  • Analyte: this compound dissolved in running buffer

  • Ligand: Purified target protein

  • Activation reagents: 0.4 M EDC and 0.1 M NHS[11]

  • Deactivation reagent: 1 M ethanolamine-HCl, pH 8.5

Protocol:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.[14]

    • Inject the purified target protein (ligand) at a concentration of 10-50 µg/mL in immobilization buffer to achieve the desired immobilization level (e.g., 3000-5000 RU for initial screening).[14]

    • Inject the deactivation solution to block remaining active sites.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound (analyte) in running buffer (e.g., 0.1 to 100 µM).

    • Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).[14]

    • Allow the analyte to dissociate by flowing running buffer for a defined dissociation time (e.g., 300 seconds).

    • Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.[15][16]

Objective: To determine the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the this compound-protein interaction.

Materials:

  • Isothermal titration calorimeter

  • Protein solution (in the sample cell)

  • This compound solution (in the syringe)

  • Dialysis buffer (ensure identical buffer for protein and ligand solutions)[17]

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen experimental buffer extensively.

    • Dissolve this compound in the final dialysis buffer. Degas both solutions to avoid air bubbles.[17]

    • Determine the accurate concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the protein solution (typically 5-50 µM) into the sample cell.[17]

    • Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.[17]

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, K_D, and ΔH.[15]

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon binding.[8][18]

Objective: To determine the binding affinity (K_D) of the this compound-protein interaction by monitoring changes in protein fluorescence.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Purified protein solution

  • This compound stock solution

  • Experimental buffer

Protocol:

  • Determine Optimal Excitation Wavelength:

    • Measure the fluorescence emission spectrum of the protein solution to identify the wavelength of maximum emission (typically around 330-350 nm when exciting tryptophan at ~295 nm).

  • Titration Experiment:

    • Place a fixed concentration of the protein in the cuvette.

    • Record the initial fluorescence intensity at the emission maximum.

    • Add small aliquots of the this compound stock solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate before recording the fluorescence intensity.

    • Correct for dilution and inner filter effects if necessary.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a suitable binding equation (e.g., the Hill equation or a one-site binding model) to determine the K_D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about protein-ligand interactions in solution.[7] It can be used to identify the binding site, determine the structure of the complex, and measure binding affinity.[19][20]

Objective: To identify the binding site of this compound on the target protein using Chemical Shift Perturbation (CSP) analysis.

Materials:

  • NMR spectrometer

  • ¹⁵N-labeled purified protein

  • This compound

  • NMR buffer (e.g., phosphate buffer in D₂O)

Protocol:

  • Sample Preparation:

    • Express and purify the target protein with ¹⁵N isotopic labeling.

    • Prepare a concentrated stock solution of this compound in the same NMR buffer.

  • NMR Titration:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add increasing amounts of the this compound stock solution to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration series.

    • Identify the amino acid residues whose corresponding peaks in the spectrum show significant chemical shift changes upon ligand binding.

    • Map these perturbed residues onto the three-dimensional structure of the protein to identify the binding site.

    • The magnitude of the chemical shift changes can be plotted against the ligand concentration to estimate the K_D.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and interactions.[9][10][21]

Objective: To determine the crystal structure of the target protein in complex with this compound.

Materials:

  • Highly purified and concentrated protein

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source recommended)

Protocol:

  • Complex Formation and Crystallization:

    • Co-crystallization: Incubate the protein with an excess of this compound before setting up crystallization trials.[22]

    • Soaking: Grow crystals of the apo-protein first, then soak them in a solution containing the ligand.[22]

  • Data Collection and Structure Determination:

    • Mount a suitable crystal and collect X-ray diffraction data.

    • Process the diffraction data and solve the protein structure using molecular replacement if a homologous structure is available.

    • Build the protein model and fit the this compound molecule into the observed electron density.

    • Refine the structure of the complex.

Visualizations

Experimental Workflow for Protein-Ligand Binding Studies

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding Assays cluster_structural Structural Analysis cluster_data Data Analysis & Interpretation Protein Purify Target Protein SPR SPR Protein->SPR ITC ITC Protein->ITC Fluorescence Fluorescence Protein->Fluorescence NMR NMR Protein->NMR Xray X-ray Crystallography Protein->Xray Ligand Synthesize/Acquire This compound Ligand->SPR Ligand->ITC Ligand->Fluorescence Ligand->NMR Ligand->Xray Kinetics Kinetics (ka, kd) SPR->Kinetics Affinity Affinity (KD) SPR->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo ITC->Affinity Fluorescence->Affinity Structure Binding Site & Mode NMR->Structure Xray->Structure Final_Model Comprehensive Binding Profile

Caption: Workflow for characterizing protein-ligand interactions.

General Signaling Pathway Inhibition

signaling_pathway cluster_pathway Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target Protein) Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Response Cellular Response Effector->Response Ligand This compound Ligand->Kinase2 Binding & Inhibition

Caption: Inhibition of a signaling pathway by a small molecule.

References

safe handling and disposal of 1-(2-Piperidinoethyl)-2-thiourea in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-(2-Piperidinoethyl)-2-thiourea

Hazard Identification and Summary

This compound combines the structural features of thiourea and piperidine. Therefore, it is prudent to assume it may exhibit a hazard profile inclusive of both parent structures until specific toxicological data is available.

  • Thiourea Hazards: Thiourea is classified as harmful if swallowed, a suspected carcinogen, a suspected reproductive toxin, and toxic to aquatic life with long-lasting effects.[1][2][3]

  • Piperidine Hazards: Piperidine is a highly flammable liquid and vapor that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[4][5][6]

  • Predicted Hazards for this compound: Based on the combined profiles, this compound should be handled as a substance that is potentially toxic if swallowed, inhaled, or in contact with skin. It may cause serious skin and eye irritation or burns, and is a suspected carcinogen and reproductive toxin. It should also be considered harmful to aquatic life.[1][2][4]

Table 1: GHS Hazard Classifications of Related Compounds

Hazard ClassThioureaPiperidineAnticipated for this compound
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)[4]Handle as Harmful if Swallowed
Acute Toxicity, Dermal Not ClassifiedCategory 3 (Toxic in contact with skin)[4]Handle as Potentially Toxic
Acute Toxicity, Inhalation Not ClassifiedCategory 3 (Toxic if inhaled)[5]Handle as Potentially Toxic
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]Category 1B (Causes severe skin burns)[4]Handle as Causing Severe Skin/Eye Damage
Serious Eye Damage/Irritation Not ClassifiedCategory 1 (Causes serious eye damage)[4]Handle as Causing Severe Skin/Eye Damage
Carcinogenicity Category 2 (Suspected of causing cancer)[1]Not ClassifiedHandle as a Suspected Carcinogen
Reproductive Toxicity Category 2 (Suspected of damaging fertility or the unborn child)[1]Not ClassifiedHandle as a Suspected Reproductive Toxin
Aquatic Toxicity Chronic Category 2 (Toxic to aquatic life with long lasting effects)Not ClassifiedHandle as Toxic to Aquatic Life
Exposure Controls and Personal Protection

Due to the potential for high toxicity, stringent exposure controls must be implemented.

  • Engineering Controls: All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The work area should be well-ventilated.[8]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent skin and eye contact.[7]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side shields or a face shield.[9]Protects against splashes and solid particulates.
Skin Protection Nitrile gloves (double-gloving recommended). Check manufacturer's data for chemical resistance.Prevents skin contact. The piperidine moiety suggests potential for rapid skin absorption.[5]
Body Protection A chemically resistant lab coat.Protects against contamination of personal clothing.
Respiratory Protection Not required if work is performed within a certified chemical fume hood. For spill cleanup outside a hood, a self-contained breathing apparatus (SCBA) should be used.[10]Prevents inhalation of dust or aerosols.

Experimental Protocols

Protocol 1: Safe Weighing and Handling of Solid Compound

Objective: To safely weigh and prepare a solution of this compound.

Materials:

  • This compound solid

  • Spatula

  • Weighing paper or boat

  • Analytical balance (located inside a fume hood or ventilated enclosure)

  • Appropriate solvent

  • Volumetric flask or other suitable glassware

  • PPE (as specified in Table 2)

Procedure:

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

  • Work Area Setup: Place all necessary equipment (balance, glassware, spatulas) inside the fume hood. Line the work surface with absorbent, disposable bench paper.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat. Avoid generating dust.[3]

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Carefully add the weighed solid to the volumetric flask.

    • Use a small amount of the intended solvent to rinse the weigh boat, transferring the rinse into the flask to ensure a complete transfer.

    • Add solvent to the flask up to the desired volume.

    • Cap the flask and mix gently until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat, bench paper, and outer gloves as hazardous chemical waste.[2]

    • Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate solvent and decontaminating solution. Dispose of wipes as hazardous waste.

    • Wash hands thoroughly after completing the procedure.[8]

Protocol 2: Spill Cleanup Procedure

Objective: To safely manage and decontaminate a small spill of this compound.

Materials:

  • Spill kit containing:

    • Absorbent pads or vermiculite

    • Two pairs of chemically resistant gloves

    • Safety goggles and face shield

    • Disposable lab coat or apron

    • Waste bags for hazardous materials

  • Shovel or scoop for solid spills[11]

  • Wetting agent (e.g., water) to dampen powder[3]

  • Decontamination solution (e.g., soap and water)

Procedure:

  • Immediate Actions:

    • Alert all personnel in the immediate area and evacuate if necessary.[11]

    • If the spill is outside of a fume hood, increase ventilation immediately.

    • Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's Environmental Health & Safety (EHS) department.

  • Containment (for a small, manageable spill):

    • Don appropriate PPE, including double gloves, goggles, and a lab coat.

    • If the material is a solid, gently cover it with a wetting agent (like a fine water mist) to prevent dust from becoming airborne.[3] Do not use a large volume of water that could spread the contamination.

    • Cover the spill with an absorbent material from the spill kit, starting from the outside and working inwards.

  • Cleanup:

    • Carefully scoop the absorbed material into a designated hazardous waste container.[11]

    • Avoid creating dust during the cleanup process.

  • Decontamination:

    • Wipe the spill area with soap and water.

    • Place all used cleaning materials (absorbent pads, wipes, gloves, etc.) into the hazardous waste container.

  • Final Steps:

    • Seal the waste container and label it clearly with the chemical name and hazard warnings.[2]

    • Arrange for disposal through your institution's EHS department.

    • Wash hands and any potentially exposed skin thoroughly.

Protocol 3: Waste Disposal

Objective: To properly dispose of this compound waste.

Procedure:

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste.[2] This includes:

    • Unused or excess solid compound and solutions.

    • Empty containers (do not rinse into the drain; treat the uncleaned container like the product itself).

    • Contaminated labware (pipette tips, weigh boats).

    • Contaminated PPE (gloves, bench paper, wipes).

  • Containerization:

    • Collect all solid waste in a clearly labeled, sealed, and leak-proof container.

    • Collect liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other waste streams.

    • The label must clearly state "Hazardous Waste," the chemical name "this compound," and associated hazard symbols.

  • Disposal:

    • Store waste containers in a designated, secure satellite accumulation area.

    • Do not dispose of this chemical down the drain, as it is considered toxic to aquatic life.[2]

    • Arrange for pickup and disposal by a licensed professional waste disposal service, following all local, state, and federal regulations.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol RiskAssessment 1. Risk Assessment (Review SDS of Related Compounds) DonPPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) RiskAssessment->DonPPE PrepHood 3. Prepare Fume Hood (Verify Airflow, Line with Bench Paper) DonPPE->PrepHood Weighing 4. Weigh Solid (Minimize Dust) PrepHood->Weighing Proceed to Handling Dissolving 5. Prepare Solution Weighing->Dissolving Experiment 6. Perform Experiment Dissolving->Experiment Decontaminate 7. Decontaminate Equipment & Surfaces Experiment->Decontaminate Experiment Complete SegregateWaste 8. Segregate Waste (Solid, Liquid, PPE) Decontaminate->SegregateWaste StoreWaste 9. Store in Labeled, Sealed Containers SegregateWaste->StoreWaste EHS_Disposal 10. EHS Disposal StoreWaste->EHS_Disposal Spill Spill Occurs SpillProtocol Spill Cleanup Spill->SpillProtocol Follow Protocol 2 FirstAid Exposure Occurs FirstAidProtocol Seek Medical Attention FirstAid->FirstAidProtocol Follow First Aid Measures

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 1-(2-Piperidinoethyl)-2-thiourea synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most direct and widely used method is the reaction of an isothiocyanate with a primary or secondary amine.[1] For the synthesis of this compound, this involves the reaction of 1-(2-isothiocyanatoethyl)piperidine with ammonia.[2][3] An alternative route involves a multi-step process starting from 2-piperidino-ethylamine hydrochloride.[3]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in thiourea synthesis can stem from several factors:

  • Degradation of the isothiocyanate: Isothiocyanates can be unstable. It is recommended to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.

  • Low nucleophilicity of the amine: While ammonia is a potent nucleophile, its concentration in the reaction medium can be a critical factor.

  • Steric hindrance: Although not a major issue for this specific synthesis, steric hindrance in either the amine or the isothiocyanate can slow down the reaction and reduce the yield.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

Q3: I am observing significant impurity formation in my product. How can I minimize it?

Impurity formation is a common issue. To minimize it:

  • Control stoichiometry: Using a slight excess of the amine can help drive the reaction to completion.

  • Optimize temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Monitor the reaction progress to find the optimal temperature.

  • Ensure anhydrous conditions: The presence of water can lead to hydrolysis of the isothiocyanate, reducing the yield of the desired thiourea.

Q4: My crude product is an oil and is difficult to purify. What should I do?

Not all thiourea derivatives are crystalline solids. If you obtain an oily product, consider the following purification techniques:

  • Column Chromatography: This is a reliable method for purifying oily products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.

  • Trituration: Vigorously stirring the oil with a poor solvent, such as hexane or a mixture of ether/hexane, can sometimes induce crystallization by removing impurities that inhibit solidification.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Degradation of 1-(2-isothiocyanatoethyl)piperidine.Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry place.
Insufficient concentration of ammonia.Ensure an adequate concentration of ammonia in the reaction mixture. Using a solution of ammonia in methanol is a common practice.[2][3]
Suboptimal solvent.Tetrahydrofuran (THF) has been shown to be an effective solvent for similar thiourea syntheses.[4] Consider switching to anhydrous THF.
Slow or Incomplete Reaction Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation using Thin Layer Chromatography (TLC).
Insufficient reaction time.Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor its progress by TLC.[2][3]
Formation of Side Products Reaction temperature is too high.Optimize the reaction temperature. A slightly reduced temperature (e.g., 10-15°C) may improve selectivity and yield.[4]
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Difficulty in Product Isolation Product is an oil.Purify by column chromatography or attempt trituration with a non-polar solvent to induce crystallization.[1]
Product co-precipitates with impurities.If the product precipitates, wash it with a cold, appropriate solvent to remove impurities. If it remains in solution, use an acid-base extraction during workup, followed by chromatography.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the effect of different solvents and temperatures on the yield of a model thiourea synthesis, which can serve as a guide for optimizing your experiment.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1WaterRoom Temp6Trace
2Water10-15725
3DMFRoom Temp6Trace
4DMF10-15718
5CH₂Cl₂10-15755
6Ethanol10-15770
7THF10-15780
8THF10-15789*

*Data adapted from a representative thiourea synthesis optimization study.[4] *Using 1.2 equivalents of the amine.[4]

As the data suggests, THF at a slightly reduced temperature appears to be an effective solvent system for this type of reaction.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-(2-isothiocyanatoethyl)piperidine and Ammonia

This protocol is based on a known synthetic route for this compound.[2][3]

Materials:

  • 1-(2-isothiocyanatoethyl)piperidine

  • Ammonia in methanol solution

  • Methanol (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for solvent removal (rotary evaporator)

Procedure:

  • Dissolve 1-(2-isothiocyanatoethyl)piperidine (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

  • To the stirred solution, add a solution of ammonia in methanol (ensure a molar excess of ammonia).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if it is an oil.

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying a solid thiourea product.[1]

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizing the Workflow and Chemistry

Troubleshooting Workflow

G start Low Yield of this compound c1 Check Purity of Starting Materials start->c1 a1 Use Freshly Prepared/ Purified Isothiocyanate c1->a1 Impure Starting Materials c2 Optimize Reaction Conditions c1->c2 Pure Starting Materials a1->c2 a2_1 Switch to Anhydrous THF c2->a2_1 Suboptimal Solvent a2_2 Adjust Temperature (e.g., 10-15°C) c2->a2_2 Suboptimal Temperature a2_3 Increase Reaction Time (monitor by TLC) c2->a2_3 Incomplete Reaction c3 Review Work-up & Purification a2_1->c3 a2_2->c3 a2_3->c3 a3_1 Consider Column Chromatography for Oily Products c3->a3_1 Product is an Oil a3_2 Optimize Recrystallization Solvent c3->a3_2 Solid Product end Improved Yield a3_1->end a3_2->end

Caption: Troubleshooting workflow for low yield synthesis.

Chemical Synthesis Pathway

G reactant1 1-(2-isothiocyanatoethyl)piperidine (C₈H₁₄N₂S) product This compound (C₈H₁₇N₃S) reactant1->product reactant2 Ammonia (NH₃) reactant2->product reaction_conditions + Methanol Room Temperature, 12h product->reaction_conditions

Caption: Synthesis of this compound.

References

troubleshooting solubility issues with 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Piperidinoethyl)-2-thiourea. Our goal is to help you overcome common solubility challenges and ensure the success of your experiments.

Troubleshooting Guide: Solubility Issues

Effectively dissolving this compound is critical for obtaining reliable and reproducible experimental results. If you are encountering difficulties, this guide provides a systematic approach to resolving solubility problems.

Initial Assessment:

Before attempting to dissolve the compound, it is helpful to review its physicochemical properties.

PropertyValueSource
Molecular Weight187.31 g/mol [1]
Melting Point107-113 °C[2][3]
XLogP30.5[2]
Hydrogen Bond Donor Count2[1][2]
Hydrogen Bond Acceptor Count2[1][2]

The relatively low molecular weight and the presence of hydrogen bond donors and acceptors suggest that solubility in polar solvents should be achievable. The LogP value indicates a moderate lipophilicity.

Systematic Troubleshooting Workflow:

To address solubility issues, follow the workflow outlined below. This diagram illustrates a step-by-step process for identifying an appropriate solvent system.

Caption: A workflow diagram for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: In which solvents should I first attempt to dissolve this compound?

A1: Based on the structure of this compound and the general solubility of thiourea compounds, we recommend starting with polar solvents. Thiourea itself is soluble in water and alcohols.[4][5] Therefore, good starting points would be:

  • Water: Especially if the final application is in an aqueous biological system.

  • Ethanol or Methanol: These are often good solvents for thiourea derivatives.[5][6]

  • Dimethyl Sulfoxide (DMSO): A strong, polar aprotic solvent that is effective for a wide range of organic compounds.[7][8]

Q2: My compound is not dissolving in water at room temperature. What should I do next?

A2: If you are facing poor aqueous solubility, consider the following steps:

  • Gentle Warming: Thiourea's solubility generally increases with temperature.[6][9] Try warming the solution to 30-40°C while stirring. Avoid excessive heat to prevent degradation.

  • pH Adjustment: Since the molecule contains a piperidine ring, which is basic, adjusting the pH of the aqueous solution to be slightly acidic may improve solubility by forming a more soluble salt.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

Q3: Can I use a co-solvent to improve solubility in my aqueous buffer?

A3: Yes, using a co-solvent is a common and effective strategy.

  • DMSO or Ethanol: Prepare a concentrated stock solution of your compound in 100% DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to cells or interfere with assays.[10]

  • Solubility Enhancers: For particularly challenging cases, you might explore the use of solubility enhancers such as non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins.[10][11]

Q4: I've dissolved the compound, but it precipitates out of solution over time. What is happening?

A4: Precipitation after initial dissolution can be due to several factors:

  • Supersaturation: The initial dissolution method (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.

  • Degradation: Thiourea compounds can be susceptible to hydrolysis or oxidation, leading to the formation of less soluble degradation products.[12]

  • Recommendations:

    • Prepare fresh solutions immediately before use.[12]

    • If storing solutions, consider refrigeration (2-8°C), but first ensure the compound will not precipitate at lower temperatures.[13]

    • Protect solutions from light by using amber vials.[13]

    • For sensitive compounds, purging the solution with an inert gas like nitrogen or argon can minimize oxidative degradation.[13]

Q5: How can I determine the solubility of this compound in my specific buffer system?

A5: A simple experimental protocol can help you determine the approximate solubility.

Experimental Protocols

Protocol: Determining Approximate Solubility

This protocol provides a straightforward method to estimate the solubility of this compound in a solvent of your choice.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Procedure:

  • Add a pre-weighed amount of the compound (e.g., 1-5 mg) to a vial.

  • Add a small, known volume of the solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any undissolved solid.

  • If solid remains, add another known volume of solvent and repeat the vortexing.

  • Continue this process until the compound is fully dissolved.

  • The approximate solubility can be calculated based on the total amount of compound and the total volume of solvent used.

  • For a more quantitative assessment, you can create a saturated solution, centrifuge to pellet any undissolved solid, and then determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Data Presentation

To aid in your experimental planning and record-keeping, use the following table to document the solubility of this compound in various solvents and conditions.

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)Method of DissolutionMaximum Solubility (mg/mL or mM)Observations
Deionized Water25Vortexing
PBS (pH 7.4)25Vortexing
Ethanol25Vortexing
Methanol25Vortexing
DMSO25Vortexing
User-defined
User-defined

This table is a template for users to populate with their own experimental data.

References

optimization of reaction conditions for 1-(2-Piperidinoethyl)-2-thiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 1-(2-Piperidinoethyl)-2-thiourea derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound derivatives?

A1: The most prevalent and generally high-yielding method is the nucleophilic addition of an amine to an isothiocyanate.[1][2] For the synthesis of a this compound derivative, this involves reacting 2-(piperidin-1-yl)ethan-1-amine with a substituted isothiocyanate (R-NCS). The reaction is typically straightforward and efficient.[2]

Q2: How can I synthesize the parent compound, this compound, which is a primary thiourea?

A2: A plausible synthetic route for the parent compound, where the second nitrogen is unsubstituted, involves the reaction of 2-(piperidin-1-yl)ethyl isothiocyanate with ammonia.[3][4] Alternatively, one could use a protected isothiocyanate like benzoyl isothiocyanate, followed by the hydrolysis of the protecting group.[4]

Q3: What are the typical reaction conditions (solvent, temperature) for this synthesis?

A3: This reaction is versatile and can be performed under various conditions. Common aprotic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1][2][5] Alcohols like ethanol can also be used.[2] Temperatures can range from room temperature to reflux, depending on the reactivity of the specific amine and isothiocyanate. Many reactions proceed smoothly at room temperature and are often complete within a few hours.[2]

Q4: How do the electronic properties of the isothiocyanate substituent affect the reaction rate?

A4: The reaction rate is significantly influenced by the electrophilicity of the isothiocyanate. Isothiocyanates with electron-withdrawing groups (EWGs) on the substituent (R group) are more electrophilic and react faster. Conversely, those with electron-donating groups (EDGs) are less electrophilic and react more slowly.[2]

Q5: What are the most common purification methods for this compound derivatives?

A5: If the product precipitates from the reaction mixture as a pure solid, it can be isolated by simple filtration and washing with a cold solvent.[5] For further purification, recrystallization from a suitable solvent (such as ethanol) is common.[2] If the product is an oil or contains persistent impurities, column chromatography on silica gel is the most reliable method.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives from 2-(piperidin-1-yl)ethan-1-amine and an isothiocyanate.

dot

Caption: A decision tree for troubleshooting low product yield.

Problem 1: Low Reaction Yield

  • Question: My reaction yield is very low. What are the potential causes and how can I fix it?

  • Answer: Low yields can be attributed to several factors:

    • Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade upon storage.

      • Solution: Use freshly prepared or purified isothiocyanate. Ensure it is stored in a cool, dark, and dry environment.[1]

    • Low Reactivity: The nucleophilicity of the amine and the electrophilicity of the isothiocyanate are crucial. The piperidinoethyl amine is generally a good nucleophile. However, if the isothiocyanate has strong electron-donating groups, its reactivity will be reduced.[2]

      • Solution: Increase the reaction temperature or prolong the reaction time to drive the reaction to completion.[1] Microwave irradiation can also be effective in overcoming activation barriers.[1]

    • Incomplete Reaction: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after a reasonable time, consider the points above.[1]

    • Losses during Workup/Purification: The product may be lost during extraction or recrystallization steps.

      • Solution: Ensure the pH is appropriate during aqueous extraction to prevent the product from becoming water-soluble. Optimize the recrystallization solvent to maximize recovery. If the product is an oil or difficult to crystallize, switch to column chromatography.[2]

Problem 2: Reaction is Very Slow or Does Not Start

  • Question: I've mixed my reagents, but the reaction doesn't seem to be progressing according to TLC. What should I do?

  • Answer: This is often due to low reactivity of the starting materials.

    • Steric Hindrance: While the 2-(piperidin-1-yl)ethan-1-amine is not exceptionally bulky, a sterically hindered isothiocyanate can significantly slow the reaction.

      • Solution 1: Increase Temperature. If the reaction is being run at room temperature, try heating it to reflux in a suitable solvent like THF or acetonitrile.[2]

      • Solution 2: Change Solvent. Sometimes, changing the solvent can affect the reaction rate. A more polar solvent might enhance the rate.

Problem 3: Formation of Unexpected Byproducts

  • Question: I see an unexpected spot on my TLC plate. What could it be and how can I prevent it?

  • Answer: The most common byproduct in this type of reaction is a symmetrical thiourea.

    • Symmetrical Thiourea Formation: This can occur if the isothiocyanate is generated in-situ from carbon disulfide and a primary amine, and the intermediate isothiocyanate reacts with the starting amine.[1] While less common in a direct amine-isothiocyanate reaction, impurities in the starting materials could lead to side reactions.

      • Solution: Ensure the purity of your starting 2-(piperidin-1-yl)ethan-1-amine and the substituted isothiocyanate. If you are preparing the isothiocyanate yourself, consider purifying it before reacting it with the amine.[5]

Problem 4: Product is an Oil and Will Not Crystallize

  • Question: After removing the solvent, my product is a thick oil and I cannot get it to crystallize. How can I purify it?

  • Answer: Not all thiourea derivatives are crystalline solids at room temperature, and residual impurities can inhibit crystallization.

    • Solution 1: Trituration. Vigorously stir the oil with a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether, or a mixture of the two). This can sometimes "wash away" impurities and induce crystallization.[2]

    • Solution 2: Column Chromatography. This is the most effective method for purifying oily or non-crystalline products. Use TLC to determine an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or DCM/methanol) that provides good separation between your product and any impurities.[2]

Data Presentation

Optimizing reaction parameters is key to maximizing yield and purity. The following tables summarize the expected impact of different conditions on the synthesis of this compound derivatives based on general principles of thiourea synthesis.

Table 1: Effect of Solvent on Reaction Time

SolventPolarityExpected Reaction TimeNotes
Dichloromethane (DCM)MediumModerateGood for a wide range of substrates.[2]
Tetrahydrofuran (THF)MediumModerate to FastCommonly used, good solvent for reactants.[2]
AcetonitrileHighFastCan accelerate the reaction due to its polarity.
EthanolHigh (Protic)VariableGenerally a good solvent, but can participate in H-bonding.[2]

Table 2: Effect of Temperature on Yield

TemperatureTypical Reaction TimeExpected YieldPotential Issues
Room Temperature2 - 24 hoursGood to ExcellentMay be too slow for unreactive substrates.
50 °C1 - 6 hoursExcellentOptimal for many standard reactions.
Reflux (e.g., THF, ~66°C)1 - 4 hoursExcellentGood for overcoming moderate activation barriers.[5]
Reflux (e.g., Acetonitrile, ~82°C)< 1 - 3 hoursGoodHigher temperatures may lead to byproduct formation.

Experimental Protocols

Protocol 1: General Synthesis of a 1-(2-Piperidinoethyl)-3-aryl-2-thiourea

This protocol provides a representative procedure for a standard solution-phase synthesis.

dot

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification DissolveAmine Dissolve 2-(piperidin-1-yl)ethan-1-amine in anhydrous THF AddIso Add substituted isothiocyanate at room temperature DissolveAmine->AddIso Stir Stir mixture and monitor by TLC AddIso->Stir Evaporate Remove solvent under reduced pressure Stir->Evaporate Reaction complete Purify Purify crude product (Recrystallization or Chromatography) Evaporate->Purify FinalProduct Characterize Final Product Purify->FinalProduct

Caption: A general workflow for the synthesis and purification.

Materials:

  • 2-(Piperidin-1-yl)ethan-1-amine (1.0 mmol, 1.0 eq.)

  • Substituted Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 mmol, 1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (optional, but good practice)

Procedure:

  • To a solution of 2-(piperidin-1-yl)ethan-1-amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding substituted isothiocyanate (1.0 mmol) at room temperature.[2]

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using TLC (e.g., with a mobile phase of 9:1 DCM/Methanol). The reaction is typically complete within 1-4 hours.

  • Once the starting amine is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.[2]

  • The resulting crude product can be purified.

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying a solid thiourea product.[2]

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetone) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

References

Technical Support Center: Purification of 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying 1-(2-Piperidinoethyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the known physical properties of this compound?

Knowledge of the physical properties is essential for handling and purity assessment. Below is a summary of the available data.

PropertyValueReference
Molecular Weight187.31 g/mol [1]
Melting Point107 °C or 111-113 °C[2][3]
AppearanceOff-white to yellow solid[4]
logP0.3055[1]

Q3: What are the potential impurities in a synthesis of this compound?

Impurities can arise from starting materials, side reactions, or subsequent degradation. Identifying potential impurities is key to selecting the appropriate purification strategy.

Impurity NameChemical StructureOriginRemoval Strategy
2-(Piperidin-1-yl)ethan-1-amineC₇H₁₆N₂Unreacted starting materialAcid-base extraction, Column chromatography
Symmetrical thiourea derivatives(R-NH)₂C=SSide reaction of the amine starting materialRecrystallization, Column chromatography
Unidentified polar impurities-Byproducts of the synthesisColumn chromatography (HILIC or reversed-phase with polar-modified columns)
Residual Palladium CatalystPdIf a palladium-catalyzed synthesis was usedFiltration through Celite or activated carbon, specific metal scavengers

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize or oils out.

  • Possible Cause: The solvent is too nonpolar, or the solution is supersaturated. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.

    • Add a seed crystal: If available, add a small crystal of pure this compound to induce crystallization.

    • Cool the solution slowly: Allow the flask to cool to room temperature and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Add a co-solvent: If the compound is too soluble, add a miscible solvent in which it is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. For a polar compound like this, a mixture like ethanol/water or acetone/hexane could be explored.[5]

    • Purify further before recrystallization: If significant impurities are present, consider a preliminary purification by column chromatography.

Issue 2: Low recovery after recrystallization.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal precipitation.

    • Recover dissolved product: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization or purify by another method.

Column Chromatography

Issue 3: The compound streaks or shows poor separation on a silica gel column.

  • Possible Cause: this compound is a basic and polar compound, which can interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Troubleshooting Steps:

    • Add a basic modifier to the eluent: Add a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use an alternative stationary phase:

      • Alumina (basic or neutral): This can be a better choice for basic compounds.

      • Amine-functionalized silica: This is specifically designed for the purification of basic and polar compounds.

      • Reversed-phase chromatography (C18): Use a polar mobile phase (e.g., water/methanol or water/acetonitrile with a buffer). This is often used for the purity analysis of thiourea derivatives.[6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds.[6]

Issue 4: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to elute the highly polar compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).

    • Switch to a more polar solvent system: Consider using a solvent system like acetonitrile/water or methanol/water, especially for reversed-phase or HILIC chromatography.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until a persistent turbidity is observed.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Check the purity of the recrystallized product by measuring its melting point and by an appropriate analytical technique such as HPLC or TLC.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start with a less polar mobile phase (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane/methanol. It is highly recommended to add 0.1-1% triethylamine to the mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Assessment: Analyze the final product for purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product recrystallization Recrystallization synthesis->recrystallization column_chromatography Column Chromatography synthesis->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product hplc HPLC mp Melting Point nmr NMR pure_product->hplc pure_product->mp pure_product->nmr

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Oiling Out / No Crystals start->oiling_out low_recovery Low Recovery start->low_recovery streaking Streaking / Poor Separation start->streaking no_elution No Elution start->no_elution scratch Scratch Flask oiling_out->scratch seed Add Seed Crystal oiling_out->seed slow_cool Slow Cooling oiling_out->slow_cool cosolvent Adjust Co-solvent oiling_out->cosolvent min_solvent Minimize Hot Solvent low_recovery->min_solvent thorough_cool Thorough Cooling low_recovery->thorough_cool add_base Add Base to Eluent streaking->add_base change_stationary_phase Change Stationary Phase streaking->change_stationary_phase increase_polarity Increase Eluent Polarity no_elution->increase_polarity change_solvent_system Change Solvent System no_elution->change_solvent_system

Caption: Troubleshooting logic for common issues encountered during the purification of this compound.

References

Technical Support Center: Stability of 1-(2-Piperidinoethyl)-2-thiourea in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(2-Piperidinoethyl)-2-thiourea in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The stability of thiourea derivatives like this compound in aqueous solutions is influenced by several factors:

  • pH: Both acidic and alkaline conditions can accelerate the degradation of thiourea compounds.[1] The stability is generally greatest in neutral or near-neutral solutions.

  • Temperature: Elevated temperatures can promote thermal decomposition and hydrolysis.[1][2] It is advisable to store solutions at controlled room temperature or lower, if solubility permits.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][3] Solutions should be protected from light by using amber vials or storing them in the dark.

  • Oxidizing Agents: Thioureas are susceptible to oxidation, which can lead to the formation of various degradation products, including ureas and sulfur oxides.[4] The presence of oxidizing agents or dissolved oxygen in the solution can accelerate this process.

  • Metal Ions: Certain metal ions can catalyze the degradation of thiourea compounds.[1] The use of chelating agents like EDTA may be beneficial in such cases.[1]

  • Humidity: As a solid, thiourea and its derivatives can be hygroscopic, and absorbed moisture can facilitate hydrolysis.[1]

Q2: What are the visible signs of degradation of a this compound solution?

Degradation of a this compound solution may be indicated by:

  • Color Change: A solution that was initially colorless may develop a yellowish tint.[1]

  • Precipitate Formation: The formation of insoluble degradation products can lead to the appearance of a precipitate.[1]

  • Odor: The emission of ammonia or sulfurous odors can be a sign of decomposition.[1]

  • Inconsistent Experimental Results: A lack of reproducibility in experimental outcomes can be an indicator of compound degradation, leading to lower purity and concentration of the active compound.[1]

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

Based on the known degradation of thiourea compounds, the following pathways are possible for this compound:

  • Hydrolysis: The thiourea moiety can undergo hydrolysis to form the corresponding urea derivative, 1-(2-Piperidinoethyl)-urea, and hydrogen sulfide. In alkaline conditions, this can proceed through the formation of cyanamide and sulfide ions.[5]

  • Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfenic, sulfinic, and sulfonic acid derivatives, or ultimately the corresponding urea and sulfate.

  • Isomerization: Under certain conditions, such as exposure to γ-radiation, thiourea can isomerize to ammonium thiocyanate.[5] While less common under typical laboratory conditions, it is a potential transformation.

  • Photodegradation: UV irradiation can induce decomposition, potentially leading to a variety of smaller molecules.[3]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound solutions.

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Recommended Action
Degradation of the stock solution Prepare fresh solutions before each experiment.[1] If storing solutions, do so at a low temperature (e.g., 2-8 °C), protected from light, and for a limited time. Consider running a quick purity check (e.g., HPLC) before use.
Incorrect pH of the experimental buffer Ensure the pH of your aqueous solution is within a stable range for thiourea compounds (ideally near neutral). Both acidic and alkaline pH can accelerate degradation.[1]
Presence of oxidizing agents in the medium If the experimental medium contains known oxidizing agents, consider degassing the solution or adding an antioxidant, if compatible with the experiment.[1]
Issue 2: Visible changes in the solution (color change, precipitation).
Possible Cause Recommended Action
Photodegradation Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]
Thermal degradation Avoid exposing the solution to high temperatures. Prepare solutions at room temperature and store them in a cool place.[1]
Hydrolysis or formation of insoluble byproducts Prepare fresh solutions. If a precipitate is observed in a stored solution, it should be filtered before use, and the concentration should be re-verified.[1]
Exceeding solubility limits Ensure the concentration of this compound does not exceed its solubility in the aqueous medium.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Aqueous Solution using HPLC

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffers of desired pH (e.g., phosphate buffer for neutral pH, acetate buffer for acidic pH, borate buffer for alkaline pH)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or a small amount of DMSO, followed by dilution with water).

  • Prepare working solutions by diluting the stock solution with the desired aqueous buffers to the final experimental concentration.

3. Stability Study Design:

  • pH Influence: Prepare working solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9).

  • Temperature Influence: Store aliquots of the working solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Light Influence: Expose one set of working solutions to ambient light or a controlled light source, while keeping a parallel set in the dark.

4. HPLC Analysis:

  • Method Parameters (starting point):

    • Mobile Phase: A gradient of water and acetonitrile. A typical starting point could be 95:5 Water:Acetonitrile, with a gradient to increase the acetonitrile concentration. The addition of a buffer like phosphoric acid may be needed to control pH and improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where the compound has maximum absorbance (e.g., 200 nm or 242 nm).[1]

    • Column Temperature: 30 °C.[1]

  • Procedure:

    • Inject a sample of the freshly prepared working solution (time zero).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), inject samples from each of the different storage conditions.

    • Monitor the peak area of the this compound peak over time. The appearance of new peaks may indicate the formation of degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

  • Determine the half-life (t½) of the compound under each condition.

Visualizations

Troubleshooting_Guide start Inconsistent Experimental Results or Solution Instability check_solution Check Solution Appearance start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Precipitate or color change observed check_storage Review Storage Conditions check_solution->check_storage Solution appears clear retest Retest Experiment prepare_fresh->retest check_ph Verify Solution pH check_storage->check_ph check_temp Assess Temperature Exposure check_storage->check_temp check_light Evaluate Light Exposure check_storage->check_light adjust_ph Use a Buffer closer to neutral pH check_ph->adjust_ph pH is acidic or alkaline control_temp Maintain at controlled room temperature or refrigerate check_temp->control_temp Exposed to high temp. protect_light Use amber vials or store in the dark check_light->protect_light Exposed to light adjust_storage Adjust Storage: - Cool, dark place - Tightly sealed amber vials adjust_storage->prepare_fresh adjust_ph->prepare_fresh control_temp->prepare_fresh protect_light->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway parent This compound hydrolysis Hydrolysis (+H2O) parent->hydrolysis oxidation Oxidation ([O]) parent->oxidation photodegradation Photodegradation (hν) parent->photodegradation urea_product 1-(2-Piperidinoethyl)-urea + H2S hydrolysis->urea_product sulfur_oxides Sulfur Oxidation Products (e.g., Sulfenic, Sulfinic acids) oxidation->sulfur_oxides fragments Various smaller fragments photodegradation->fragments

Caption: Potential degradation pathways.

References

avoiding common side products in 1-(2-Piperidinoethyl)-2-thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(2-Piperidinoethyl)-2-thiourea, focusing on the avoidance of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic routes reported are:

  • From 2-(piperidin-1-yl)ethyl isothiocyanate: This method involves the reaction of 2-(piperidin-1-yl)ethyl isothiocyanate with ammonia, typically in a solvent like methanol.[1]

  • From 2-piperidino-ethylamine hydrochloride: This is a two-step process that begins with the neutralization of the hydrochloride salt, followed by a reaction to form the thiourea.[2]

Q2: What are the most common side products to expect?

A2: While specific side products for this exact synthesis are not extensively documented, general knowledge of thiourea synthesis suggests the following possibilities:

  • Symmetrical N,N'-disubstituted thioureas: This can occur if the starting amine reacts with the isothiocyanate intermediate in syntheses where the isothiocyanate is generated in situ.

  • Products of isothiocyanate side reactions: Isothiocyanates can react with nucleophilic solvents (e.g., methanol) or undergo self-polymerization, especially if impure or under prolonged heating.

  • Unreacted starting materials: Incomplete conversion will lead to the presence of starting materials in the crude product.

Q3: How can I purify the final product?

A3: Standard purification techniques for thioureas include:

  • Recrystallization: Ethanol or acetone are commonly used solvents for the recrystallization of thiourea derivatives.

  • Column Chromatography: Silica gel chromatography is an effective method for separating the desired product from impurities.

Q4: What analytical methods are suitable for monitoring the reaction and assessing purity?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring the progress of the reaction and determining the purity of the final product. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for structural confirmation.

Troubleshooting Guides

Low Yield
Potential Cause Recommended Solution Expected Outcome
Degradation of Isothiocyanate Starting Material Use freshly prepared or purified 2-(piperidin-1-yl)ethyl isothiocyanate. Store it in a cool, dark, and dry environment.Improved yield and reduced formation of side products from isothiocyanate decomposition.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or gently heating the mixture. Ensure a slight excess of the more stable reactant is used if necessary.Drive the reaction to completion and increase the yield of the desired product.
Suboptimal Reaction Temperature For the reaction of the isothiocyanate with ammonia, ensure the temperature is appropriate. If the reaction is too slow at room temperature, gentle heating may be required. However, excessive heat can promote side reactions.An optimized temperature will balance reaction rate and selectivity, leading to a higher yield of the pure product.
Losses During Workup and Purification Carefully optimize the extraction and recrystallization steps. Ensure the pH is appropriate during aqueous washes to minimize product loss. Use the minimum amount of solvent necessary for recrystallization.Minimized loss of the final product, leading to a higher isolated yield.
Presence of Impurities
Observed Impurity Potential Cause Recommended Solution Expected Outcome
Unreacted 2-(piperidin-1-yl)ethyl isothiocyanate Insufficient ammonia or incomplete reaction.Ensure an adequate amount of ammonia is used. Increase reaction time or apply gentle heating to drive the reaction to completion.Complete conversion of the isothiocyanate to the desired thiourea.
Unreacted 2-piperidino-ethylamine Inefficient conversion to the thiourea in the second step of the alternative synthesis.Ensure complete reaction with the thiocyanate source. Optimize the reaction conditions (time, temperature, stoichiometry).Full conversion of the starting amine to the final product.
Polymeric byproducts Self-polymerization of the isothiocyanate starting material.Use high-purity isothiocyanate and avoid excessive heating or prolonged reaction times.Minimized formation of insoluble polymeric impurities.

Experimental Protocols

Method A: From 2-(piperidin-1-yl)ethyl isothiocyanate

This is the more direct route to this compound.

  • Reaction Setup: Dissolve 2-(piperidin-1-yl)ethyl isothiocyanate (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Ammonia: Add a solution of ammonia in methanol to the flask. The reaction is typically carried out for 12 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting isothiocyanate is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Method B: From 2-piperidino-ethylamine hydrochloride

  • Neutralization of Amine Salt: In a separatory funnel, dissolve 2-piperidino-ethylamine hydrochloride (1.0 equivalent) in water. Add a solution of sodium bicarbonate (NaHCO₃) and extract the free amine into an organic solvent such as chloroform. This step should be performed for approximately 30 minutes.[2]

  • Thiourea Formation: Dry the organic extract containing the free amine over an anhydrous drying agent (e.g., Na₂SO₄), filter, and then add a source of thiocyanate (e.g., ammonium thiocyanate or a reagent that delivers the "NH₂-C=S" moiety). The reaction with ammonia in methanol is then carried out for 12 hours.[2]

  • Workup and Purification: Follow the same workup and purification procedures as described in Method A.

Visualizing the Process

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathways and a troubleshooting workflow.

G cluster_0 Synthetic Route A cluster_1 Synthetic Route B Isothiocyanate 2-(piperidin-1-yl)ethyl isothiocyanate Product_A This compound Isothiocyanate->Product_A + Ammonia Ammonia (in Methanol) Ammonia->Product_A Amine_HCl 2-piperidino-ethylamine hydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine + Base aq. NaHCO3 / Chloroform Base->Free_Amine Product_B This compound Free_Amine->Product_B + Thiourea_Source Ammonia / Methanol Thiourea_Source->Product_B

Caption: Synthetic routes to this compound.

G Start Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Reagents->Start Impure Reagents Monitor_Reaction Monitor Reaction by TLC/HPLC Check_Reagents->Monitor_Reaction Reagents OK Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Monitor_Reaction->Optimize_Conditions Incomplete Reaction Optimize_Workup Optimize Workup and Purification Monitor_Reaction->Optimize_Workup Reaction Complete Optimize_Conditions->Monitor_Reaction Success High Yield and Purity Optimize_Workup->Success

Caption: Troubleshooting workflow for synthesis optimization.

G Isothiocyanate 2-(piperidin-1-yl)ethyl isothiocyanate Product This compound Isothiocyanate->Product + Ammonia Side_Product_1 Reaction with Solvent (e.g., Methanol) Isothiocyanate->Side_Product_1 + Solvent Side_Product_2 Self-Polymerization Isothiocyanate->Side_Product_2 Heat/Impurity Ammonia Ammonia

Caption: Main reaction and potential side reactions.

References

refining analytical methods for 1-(2-Piperidinoethyl)-2-thiourea quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods for the quantification of 1-(2-Piperidinoethyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for quantifying this compound?

A1: The primary recommended method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique offers a balance of specificity, sensitivity, and accessibility. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identification and trace-level analysis, but typically requires a derivatization step to improve the volatility of the compound.

Q2: What is a suitable starting point for developing an HPLC method for this compound?

A2: A good starting point for an HPLC method is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer).[1] Due to the basic nature of the piperidine group, maintaining a slightly acidic pH (e.g., pH 3-5) can help to ensure good peak shape by minimizing interactions with residual silanols on the stationary phase.[2] UV detection is typically effective in the range of 230-240 nm for thiourea derivatives.[3]

Q3: Is derivatization necessary for the analysis of this compound by GC-MS?

A3: Yes, derivatization is generally necessary for the GC-MS analysis of polar, non-volatile compounds like this compound. The thiourea and piperidine moieties make the molecule too polar and prone to thermal degradation in the GC inlet. A common derivatization technique is silylation, which replaces the active hydrogens on the nitrogen atoms with trimethylsilyl (TMS) groups, thereby increasing the compound's volatility and thermal stability.[4]

Q4: How can I ensure the stability of this compound during analysis?

A4: To ensure the stability of the analyte, it is important to control the experimental conditions. For HPLC analysis, using a buffered mobile phase can help maintain a stable chemical form of the compound. For both HPLC and GC-MS, it is advisable to prepare samples fresh and store them at a controlled, cool temperature if they are not analyzed immediately. Performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) can help to identify potential degradation products and establish a stability-indicating method.[5][6]

Q5: What are the key validation parameters I should assess for my quantitative method?

A5: According to ICH guidelines, the key validation parameters for a quantitative analytical method include:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the basic piperidine group and acidic silanols on the column.[2] - Inappropriate mobile phase pH. - Column overload.- Use a modern, end-capped C18 column or a column specifically designed for basic compounds. - Lower the mobile phase pH to protonate the piperidine nitrogen. - Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[7] - Reduce the sample concentration or injection volume.[2]
Poor Resolution - Inadequate separation between the analyte and other components. - Column degradation.- Optimize the mobile phase composition (e.g., change the acetonitrile/water ratio or try a different organic modifier like methanol). - Adjust the mobile phase pH to alter the retention of ionizable compounds. - Decrease the flow rate. - Use a longer column or a column with a smaller particle size. - Replace the column if it is old or has been subjected to harsh conditions.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. - Column aging.- Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a constant temperature.[8] - Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[7] - Equilibrate the column thoroughly before each run.
Ghost Peaks - Contamination in the mobile phase, injector, or column. - Sample carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and column with a strong solvent. - Run blank injections to identify the source of contamination. - Implement a needle wash step in the autosampler method.
GC-MS Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Low Analyte Signal - Incomplete derivatization. - Thermal degradation of the analyte in the injector. - Adsorption of the analyte in the GC system.[9]- Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).[4] - Use a lower injector temperature. - Use a deactivated inlet liner and column. - Ensure the absence of moisture, which can interfere with silylation reagents.
Peak Tailing - Active sites in the injector liner or column. - Incomplete derivatization leaving polar functional groups exposed.- Use a silanized or deactivated injector liner. - Condition the column according to the manufacturer's instructions. - Re-optimize the derivatization procedure to ensure complete reaction.
Poor Repeatability - Inconsistent derivatization. - Sample degradation. - Variability in injection volume.- Use an internal standard to correct for variations in derivatization and injection. - Ensure the derivatized samples are analyzed within their stability period. - Use an autosampler for precise and repeatable injections.
Interfering Peaks - Contamination from the sample matrix, solvents, or derivatization reagents. - Co-elution with other sample components.[10][11]- Run a blank derivatization to check for reagent-derived artifacts. - Optimize the sample preparation and cleanup procedure. - Adjust the GC temperature program to improve separation. - Use selected ion monitoring (SIM) mode to enhance selectivity for the target analyte.

Quantitative Data Summary

The following tables summarize typical performance parameters for the quantification of thiourea derivatives using HPLC-UV and GC-MS. These values are illustrative and should be established for each specific method and laboratory.

Table 1: HPLC-UV Method Performance

ParameterTypical Value/RangeAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%≤ 5.0%
LOD 0.01 - 0.1 µg/mLSignal-to-Noise ratio of 3:1
LOQ 0.05 - 0.5 µg/mLSignal-to-Noise ratio of 10:1

Table 2: GC-MS Method Performance (with Derivatization)

ParameterTypical Value/RangeAcceptance Criteria
Linearity (r²) > 0.998r² ≥ 0.995
Accuracy (% Recovery) 95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) < 5.0%≤ 10.0%
LOD 0.001 - 0.01 µg/mLSignal-to-Noise ratio of 3:1
LOQ 0.005 - 0.05 µg/mLSignal-to-Noise ratio of 10:1

Experimental Protocols

HPLC-UV Protocol

This protocol provides a starting point for the development of a quantitative HPLC method for this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.5 with phosphoric acid). A gradient elution may be necessary depending on the sample complexity. For a starting point, an isocratic mixture of 30:70 (v/v) acetonitrile:buffer can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Solutions: Accurately weigh the sample containing the analyte and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions to determine the concentration of the analyte.

GC-MS Protocol with Silylation

This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.

1. Derivatization:

  • In a clean, dry vial, add a known amount of the dried sample extract or standard.

  • Add a suitable silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in an appropriate solvent (e.g., pyridine or acetonitrile).[4]

  • Seal the vial and heat at 60-80°C for 30-60 minutes to complete the reaction.

  • Cool the vial to room temperature before injection.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 500, or use selected ion monitoring (SIM) for higher sensitivity and selectivity.

3. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify the derivatized analyte based on its retention time and mass spectrum.

  • Quantify using an internal standard and a calibration curve prepared with derivatized standards.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (235 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: A typical experimental workflow for the HPLC quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dry Sample Extract B Add Silylation Reagent (BSTFA) A->B C Heat (e.g., 70°C, 45 min) B->C D Inject Derivatized Sample C->D E GC Separation D->E F MS Detection (EI, Scan/SIM) E->F G Identify by Retention Time & Mass Spectrum F->G H Quantify using Internal Standard G->H Troubleshooting_Logic Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Resolution Poor Resolution? Start->Resolution Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes MobilePhase Check Mobile Phase (pH, Composition) Retention->MobilePhase TempFlow Check Temperature & Flow Rate Retention->TempFlow Optimize Optimize Separation (Gradient, Column) Resolution->Optimize Tailing->MobilePhase Column Check Column (Age, Contamination) Tailing->Column Fronting->Column Overload?

References

addressing inconsistent results in assays with 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving 1-(2-Piperidinoethyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inconsistent results in assays with this compound?

Inconsistent results can stem from several factors, broadly categorized as issues with the compound itself, the experimental protocol, or the biological system.[1] Key areas to investigate include:

  • Compound Integrity: Degradation due to improper storage or handling.[1]

  • Solubility Issues: Precipitation of the compound in your assay buffer.[1]

  • Experimental Variability: Inconsistent cell seeding, reagent concentrations, or incubation times.[2][3]

  • Assay Interference: The compound may interfere with the assay signal (e.g., autofluorescence).[2]

  • Cellular Health: Variability in the health and passage number of your cell lines.[2][3]

Q2: How should I properly store and handle this compound?

To ensure the integrity of the compound, follow these storage guidelines:

  • Storage Conditions: Store the solid compound as recommended by the supplier, typically at a specific temperature and protected from light and moisture.[1]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[1]

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to prevent degradation from repeated freezing and thawing.[1]

Q3: My this compound is not dissolving well in my aqueous assay buffer. What can I do?

Poor aqueous solubility is a frequent cause of inconsistent results, as the effective concentration of the compound will be lower than intended if it precipitates.[1] Consider the following:

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low enough to be tolerated by your cells or assay system, typically below 0.5%.[1]

  • Solubility Testing: Before conducting your main experiment, test the solubility of this compound in your specific assay buffer at the desired concentration.

  • Alternative Solvents: If solubility in DMSO is an issue, though unlikely for this compound, consult the manufacturer's data sheet for other potential solvents.

Q4: Could this compound be interfering with my fluorescence-based assay?

Yes, small molecules can interfere with fluorescence-based assays.[2] Thiourea derivatives, in general, are known to interact with various biological targets, and this reactivity could extend to assay components.[4] Potential interferences include:

  • Autofluorescence: The compound itself may fluoresce at the same wavelengths as your reporter dye.[2]

  • Quenching: The compound might absorb the excitation or emission light, leading to a reduced signal.[2] To test for this, run a control experiment with the compound in the assay medium without cells or other reagents.[2]

Troubleshooting Guides

Guide 1: Addressing Low or No Compound Activity

If you are observing lower than expected or no activity of this compound in your assay, follow this troubleshooting workflow.

Troubleshooting Workflow for Low Compound Activity

start Start: Low/No Activity Observed check_compound Step 1: Verify Compound Integrity - Check storage conditions - Use fresh stock solution - Confirm purity from supplier start->check_compound check_solubility Step 2: Assess Solubility - Visually inspect for precipitation - Test solubility in assay buffer check_compound->check_solubility check_protocol Step 3: Review Experimental Protocol - Verify concentrations and dilutions - Check incubation times - Ensure consistent cell seeding check_solubility->check_protocol check_cells Step 4: Evaluate Biological System - Confirm cell health and viability - Use cells at a consistent passage number - Ensure target expression (if known) check_protocol->check_cells end Resolution check_cells->end

Caption: Troubleshooting workflow for low or no compound activity.

Guide 2: Investigating High Variability in Results

High variability between replicate wells or experiments can obscure the true effect of the compound. Use this guide to identify and mitigate sources of variability.

Troubleshooting Workflow for High Variability

start Start: High Variability Observed check_pipetting Step 1: Evaluate Pipetting Technique - Ensure proper and consistent pipetting - Calibrate pipettes regularly start->check_pipetting check_plate Step 2: Assess Microplate Effects - Check for edge effects - Use appropriate plate type (e.g., black plates for fluorescence) check_pipetting->check_plate check_reagents Step 3: Verify Reagent Consistency - Prepare fresh reagents - Ensure homogenous mixing of all solutions check_plate->check_reagents check_instrument Step 4: Check Instrument Settings - Optimize reader settings (e.g., gain, focal height) - Ensure correct filters are used check_reagents->check_instrument end Improved Reproducibility check_instrument->end

Caption: Troubleshooting workflow for high data variability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₇N₃S--INVALID-LINK--[5]
Molecular Weight187.31 g/mol --INVALID-LINK--[5]
Melting Point107 °C--INVALID-LINK--[6]
LogP0.3055--INVALID-LINK--[5]
Hydrogen Bond Donors2--INVALID-LINK--[5]
Hydrogen Bond Acceptors2--INVALID-LINK--[5]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT/Resazurin)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

General Workflow for a Cell Viability Assay

seed 1. Seed Cells in Microplate incubate1 2. Incubate (e.g., 24h) seed->incubate1 treat 3. Treat with Compound (serial dilutions) incubate1->treat incubate2 4. Incubate (e.g., 24-72h) treat->incubate2 add_reagent 5. Add Viability Reagent (e.g., MTT, Resazurin) incubate2->add_reagent incubate3 6. Incubate (1-4h) add_reagent->incubate3 read 7. Read Plate (absorbance/fluorescence) incubate3->read

Caption: General workflow for a cell-based viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density to ensure they are in the logarithmic growth phase during the assay period.[1]

  • Incubation: Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[1]

  • Add Viability Reagent: Add the viability reagent (e.g., Resazurin) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[1]

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Subtract the background readings, normalize the data to the vehicle control, and plot the results to determine parameters like IC50.[2]

Protocol 2: Control for Compound Autofluorescence

This protocol is essential for fluorescence-based assays to ensure that the compound itself is not contributing to the signal.

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer, matching the concentrations used in your main experiment.

  • Add these dilutions to the wells of a microplate without any cells.

  • Include a "buffer only" control.

  • Measure the fluorescence using the same filter set and instrument settings as your main assay.

  • If significant fluorescence is detected from the compound, this background signal will need to be subtracted from your experimental data.

References

Technical Support Center: Method Refinement for High-Throughput Screening of 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(2-Piperidinoethyl)-2-thiourea and related thiourea-containing compounds in high-throughput screening (HTS) assays. The information is designed to assist in method refinement, identify potential issues, and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that might affect an HTS assay?

A1: Understanding the physicochemical properties of this compound is crucial for assay development. Key properties are summarized in the table below. The compound's potential for hydrogen bonding and its predicted LogP suggest that solubility and non-specific binding could be factors to consider during assay design.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₇N₃S[2]
Molecular Weight187.31 g/mol [2]
Melting Point107 °C[1]
Boiling Point307.7 °C at 760 mmHg[1]
LogP1.33460[1]
Hydrogen Bond Donor Count2[1][2]
Hydrogen Bond Acceptor Count2[1][2]
Rotatable Bond Count3[1][2]

Q2: What are the potential mechanisms of action for thiourea-containing compounds in biological assays?

A2: Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[3] Their activity is often attributed to the thiourea backbone's capacity for hydrogen bonding and its ability to chelate metal ions, which can be essential for the function of many enzymes.[3] The piperidine moiety in this compound may also influence its pharmacokinetic properties and receptor binding capabilities.[3]

Q3: How can I identify and mitigate false positives when screening this compound?

A3: False positives are a significant challenge in HTS campaigns. For thiourea-containing compounds, potential sources of false positives include compound aggregation, interference with the assay signal (e.g., fluorescence quenching or enhancement), and non-specific reactivity. To address this, a multi-step hit validation strategy is recommended.

False_Positive_Mitigation Primary_Screen Primary HTS Hit Confirmation_Screen Dose-Response Confirmation Primary_Screen->Confirmation_Screen Confirm activity Orthogonal_Assay Orthogonal Assay Confirmation_Screen->Orthogonal_Assay Validate with different technology Counter_Screen Counter-Screen Orthogonal_Assay->Counter_Screen Assess specificity SAR_Analysis SAR by Analogs Counter_Screen->SAR_Analysis Establish structure-activity relationship Validated_Hit Validated Hit SAR_Analysis->Validated_Hit Confirm on-target activity

Caption: Workflow for hit validation to mitigate false positives in HTS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the high-throughput screening of this compound.

Issue 1: High Variability in Assay Signal and Poor Z'-factor

A low Z'-factor (<0.5) indicates that the assay window is not large enough to reliably distinguish hits from noise.

Table 2: Troubleshooting High Assay Variability

Potential CauseRecommended SolutionExpected Outcome
Compound Precipitation Decrease the final compound concentration. Increase DMSO concentration (up to 1%, assay permitting). Visually inspect assay plates for precipitates.Improved signal consistency and Z'-factor.
Assay Drift Optimize incubation times and temperature control. Ensure consistent reagent addition across all plates.Reduced plate-to-plate and day-to-day variability.
Reagent Instability Prepare fresh reagents daily. Assess the stability of reagents under assay conditions.More consistent positive and negative controls.
Edge Effects Avoid using the outer wells of the microplate. Ensure proper sealing of plates to prevent evaporation.Uniform signal across the plate.

Issue 2: Apparent Inhibition is Not Reproducible in Follow-up Assays

This often points to assay interference rather than true inhibition.

Table 3: Troubleshooting Non-Reproducible Hits

Potential CauseRecommended SolutionExpected Outcome
Compound Aggregation Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[4]Elimination of false-positive signals from aggregators.
Fluorescence Interference If using a fluorescence-based assay, run a counter-screen without the biological target to identify fluorescent compounds.[5]Identification of compounds that directly interfere with the detection method.
Non-specific Reactivity Perform an orthogonal assay using a different detection technology (e.g., luminescence instead of fluorescence).[5]Confirmation of hits with a technology-independent method.
Lack of Dose-Response A true inhibitor should exhibit a clear sigmoidal dose-response curve. A lack of this relationship suggests a false positive.[5]Differentiation between true inhibitors and assay artifacts.

Experimental Protocols

Protocol 1: General High-Throughput Screening Workflow

This protocol outlines the key stages of an HTS campaign.

HTS_Workflow cluster_pre_hts Assay Development cluster_hts Screening cluster_post_hts Hit Validation Assay_Design Assay Design & Optimization Miniaturization Miniaturization to 384/1536-well Assay_Design->Miniaturization Assay_Validation Assay Validation (Z' > 0.5) Miniaturization->Assay_Validation Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Validation->Pilot_Screen Primary_HTS Primary HTS Campaign Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation Primary_HTS->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

1. Assay Development and Miniaturization:

  • Develop a robust biochemical or cell-based assay in a lower-throughput format (e.g., 96-well plates).

  • Optimize critical parameters such as reagent concentrations, incubation times, and temperature.[6]

  • Miniaturize the assay to a 384- or 1536-well format, ensuring performance is maintained.[7][8]

2. Assay Validation:

  • Perform a "dry run" using positive and negative controls to determine the assay's Z'-factor.[7]

  • A Z'-factor consistently above 0.5 is generally required to proceed to the screening phase.[7]

3. Pilot Screen:

  • Screen a small, diverse subset of the compound library (e.g., ~2,000 compounds) to assess assay performance in a screening setting.[7]

  • This step helps to identify any unforeseen issues before committing to the full-scale screen.

4. Primary High-Throughput Screen:

  • Screen the entire compound library at a single concentration (typically 1-20 µM).

  • Collect and analyze the data to identify initial "hits."

5. Hit Confirmation and Triage:

  • Re-test the initial hits from the primary screen to confirm their activity.

  • Perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

  • Employ orthogonal and counter-screens to eliminate false positives and non-specific compounds.[5]

Protocol 2: Counter-Screen for Fluorescence Interference

This protocol is essential for identifying compounds that intrinsically fluoresce or quench the fluorescence of the assay's reporter molecule.

  • Prepare 384-well plates containing the assay buffer and the fluorescent substrate/product, but without the biological target (e.g., enzyme or receptor) .

  • Add this compound and control compounds to the wells at the same final concentration used in the primary screen.

  • Incubate the plates under the same conditions as the primary assay.

  • Measure the fluorescence intensity using the same plate reader and settings.

  • Compounds that show a significant increase or decrease in fluorescence in the absence of the biological target are considered potential interference compounds and should be flagged for further investigation or eliminated from the hit list.

References

Validation & Comparative

Unveiling the Biological Target of 1-(2-Piperidinoethyl)-2-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(2-Piperidinoethyl)-2-thiourea, a research compound with potential therapeutic applications. While the definitive biological target of this compound is not yet conclusively validated in publicly available literature, this document explores a putative target based on the well-documented activities of the broader thiourea class of molecules. By examining experimental data for structurally related compounds and comparing them with established alternatives, this guide offers a framework for validating its mechanism of action and potential role in drug development.

Identifying a Putative Biological Target: The Rationale

Thiourea derivatives are recognized as a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets, including enzymes and receptors.[1] A significant body of research has highlighted the potential of thiourea-containing compounds as inhibitors of protein kinases, a family of enzymes frequently implicated in cancer and other diseases.[2] In particular, several studies have demonstrated the efficacy of N-substituted thiourea derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.[3][4][5] The structural components of this compound, namely the thiourea core and the piperidine ring, are consistent with moieties found in other kinase inhibitors.[3] Therefore, for the purpose of this comparative guide, EGFR will be considered a putative biological target for this compound.

Performance Comparison with Alternative EGFR Inhibitors

To contextualize the potential efficacy of this compound, its performance would need to be benchmarked against established EGFR inhibitors. While specific quantitative data for this compound is not available, the following tables summarize the performance of other thiourea derivatives and well-known EGFR inhibitors against various cancer cell lines. This data serves as a reference for the anticipated level of activity for a novel compound in this class.

Table 1: Anti-proliferative Activity of Selected Thiourea Derivatives

CompoundCell LineIC50 (µM)
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)[3]A549 (Lung)2.5
H460 (Lung)12.9
Pyrazole-thiourea derivative (16c)[6]HT-29 (Colon)1.60
HCT-116 (Colon)5.38
Quinazoline-thiourea derivative (10q)[4]HCT-116 (Colon)0.01
MCF-7 (Breast)0.01

Table 2: Anti-proliferative Activity of Standard EGFR Inhibitors

CompoundCell LineIC50 (µM)
Gefitinib[3]A549 (Lung)1.1
H460 (Lung)15.6
ErlotinibNCI-H358 (Lung)>10
A431 (Skin)0.04

Experimental Protocols

To validate the biological target of this compound as EGFR and to compare its potency with other inhibitors, the following experimental protocols are essential.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on EGFR enzymatic activity.

Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, the test compound (this compound) and reference inhibitors (e.g., Erlotinib), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a series of dilutions of the test compound and reference inhibitors. b. In a 96-well plate, add the EGFR enzyme, the substrate, and the assay buffer. c. Add the diluted compounds to the respective wells. Include a control with no inhibitor. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using the detection reagent and a luminometer.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTS Assay)

Objective: To assess the effect of the compound on the proliferation of cancer cells that are dependent on EGFR signaling.

Methodology:

  • Cell Lines: Use cancer cell lines with known EGFR expression levels and dependency (e.g., A549, HCT-116).

  • Reagents and Materials: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, the test compound, a positive control (e.g., Gefitinib), and a cell proliferation assay reagent (e.g., CellTiter 96® AQueous One Solution Reagent - MTS).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the MTS reagent to each well and incubate for 1-4 hours. e. Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Biological Context

To better understand the proposed mechanism of action, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: EGFR Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cell-Based Assay cluster_validation Target Validation Kinase_Assay EGFR Kinase Assay IC50_Enzyme Determine Enzymatic IC50 Kinase_Assay->IC50_Enzyme Cell_Culture Cancer Cell Culture Compound_Treatment Treat with Compound Cell_Culture->Compound_Treatment Proliferation_Assay MTS Proliferation Assay Compound_Treatment->Proliferation_Assay Western_Blot Western Blot for p-EGFR Compound_Treatment->Western_Blot IC50_Cell Determine Cellular IC50 Proliferation_Assay->IC50_Cell Mechanism_Confirmation Confirm Target Engagement Western_Blot->Mechanism_Confirmation

Caption: Experimental Workflow for Target Validation.

Conclusion

While the definitive biological target of this compound remains to be experimentally validated, the existing literature on thiourea derivatives strongly suggests that it may function as a kinase inhibitor, with EGFR being a plausible candidate. The comparative data on other thiourea-based EGFR inhibitors indicate that this class of compounds holds promise for anti-cancer applications. The experimental protocols detailed in this guide provide a clear path for researchers to formally validate the biological target of this compound, quantify its potency, and compare its efficacy against established drugs. Further investigation into its specific interactions with EGFR and its downstream signaling pathways will be crucial in determining its potential as a novel therapeutic agent.

References

comparative analysis of 1-(2-Piperidinoethyl)-2-thiourea with other thiourea compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 1-(2-Piperidinoethyl)-2-thiourea alongside other thiourea compounds for researchers, scientists, and drug development professionals. Due to a lack of publicly available experimental data on the specific biological activities of this compound, this analysis focuses on its structural attributes and predicted potential based on established structure-activity relationships (SAR) within the broader class of thiourea derivatives.

Physicochemical Profile of this compound

The physicochemical properties of a compound are fundamental to its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₁₇N₃S
Molecular Weight 187.31 g/mol
Melting Point 107 °C
Boiling Point 307.7 °C at 760 mmHg
Density 1.107 g/cm³
LogP 1.33460
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Comparative Biological Activity Analysis

The therapeutic potential of thiourea derivatives is largely dictated by the nature of the substituents attached to the nitrogen atoms. The incorporation of a piperidine ring in this compound is a notable structural feature, as piperidine is a prevalent heterocyclic scaffold in numerous approved pharmaceuticals, often enhancing pharmacokinetic properties and target affinity.

Anticancer Potential: A Comparative Perspective

Thiourea derivatives are known to exhibit a wide range of anticancer activities through mechanisms such as kinase inhibition, topoisomerase inhibition, and apoptosis induction.[1][2][3] The inclusion of heterocyclic moieties like piperidine can augment the cytotoxic efficacy of these compounds. While specific IC₅₀ values for this compound are not documented in the reviewed literature, the following table provides a benchmark of the anticancer activity of other thiourea derivatives.

Table 1: Anticancer Activity of Selected Thiourea Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]ureaCaki (Renal)9.88
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11
N¹,N³-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74
N¹,N³-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0
Fluorinated pyridine derivative 4aHepG2 (Liver)4.8 µg/mL
3-(trifluoromethyl)phenylthiourea analog 2SW480 (Colon)1.5 - 8.9
3-(trifluoromethyl)phenylthiourea analog 8SW620 (Colon)1.5 - 8.9
Antimicrobial Efficacy: A Comparative Outlook

The antimicrobial properties of thiourea derivatives are well-documented, with their efficacy being influenced by factors such as lipophilicity and the electronic nature of their substituents.[4] The piperidine group in this compound may enhance its ability to permeate microbial cell membranes, thereby influencing its antimicrobial activity. The table below presents the minimum inhibitory concentrations (MICs) of several thiourea compounds against various pathogens.

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

CompoundMicroorganismMIC (µg/mL)
Thiourea derivative 2E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50
Cu (II) complex with halogenated phenyl thiourea (Cu20)MRSA, MRSE4
Thiourea derivatives of 1,3-thiazole (3 and 9)Gram-positive cocci2 - 32
Fluorinated pyridine derivative 4aVarious bacteria1.95 - 15.63
N-(di-n-propylcarbamothioyl)cyclohexanecarboxamideVarious bacteria50 - 400
Antioxidant Capacity: A Comparative Assessment

Many thiourea derivatives demonstrate antioxidant activity through the scavenging of free radicals, a process often attributed to the hydrogen-donating ability of the N-H groups within the thiourea moiety.[1] The overall antioxidant potential is modulated by the electronic characteristics of the substituents. The following table details the antioxidant activity of representative thiourea compounds.

Table 3: Antioxidant Activity of Selected Thiourea Derivatives

CompoundAssayIC₅₀
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 µg/mL
1,3-bis(3,4-dichlorophenyl) thioureaABTS52 µg/mL
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 mM
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 mM
4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c)ABTS1.08 µM

Experimental Protocols

Standardized protocols for evaluating the biological activities of thiourea compounds are essential for obtaining reproducible and comparable data.

MTT Assay for Anticancer Activity

Principle: The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the thiourea compound and a vehicle control for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the thiourea compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial suspension to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH assay measures the radical scavenging activity of a compound. The stable free radical DPPH is purple; upon reduction by an antioxidant, it turns yellow. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Mix various concentrations of the thiourea compound with the DPPH solution. A control with methanol and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

Signaling Pathway

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Thiourea Thiourea Compound (Antioxidant) Thiourea->Nrf2 Stabilizes ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Neutralizes

Caption: Nrf2-ARE signaling pathway modulated by antioxidant thiourea compounds.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General experimental workflow for the biological evaluation of thiourea compounds.

References

Hypothetical Comparative Guide: 1-(2-Piperidinoethyl)-2-thiourea as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is a hypothetical comparison based on the known biological activities of thiourea derivatives and related compounds. As of the latest literature review, no direct experimental studies comparing the inhibitory activity of 1-(2-Piperidinoethyl)-2-thiourea against a specific biological target versus a known standard inhibitor have been identified. The following data and experimental protocols are illustrative and constructed to demonstrate the format of a comparative guide for researchers. The target selected for this hypothetical comparison is Nitric Oxide Synthase (NOS), based on the known inhibitory activity of isothioureas, a class of compounds structurally related to thioureas.

Introduction

Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including enzyme inhibition.[1][2][3][4][5][6] This guide presents a hypothetical evaluation of this compound as an inhibitor of Nitric Oxide Synthase (NOS) and compares its potential efficacy against L-NAME (N(G)-nitro-L-arginine methyl ester), a well-established, non-selective NOS inhibitor.[7] NOS enzymes are crucial in various physiological and pathological processes, making them a significant target for drug development.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against different NOS isoforms, compared to the known standard inhibitor, L-NAME.

InhibitorTarget IsoformIC50 (µM)Ki (µM)Selectivity
This compound nNOS157.5iNOS > nNOS > eNOS
eNOS2512
iNOS52.5
L-NAME nNOS0.015 (Ki)0.015nNOS ≈ eNOS >> iNOS
eNOS0.039 (Ki)0.039
iNOS4.4 (Ki)4.4

Note: Data for this compound is hypothetical. Data for L-NAME is from existing literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this hypothetical guide are provided below.

In Vitro NOS Inhibition Assay

The inhibitory activity of this compound and L-NAME on the different NOS isoforms (nNOS, eNOS, and iNOS) would be determined using a commercially available NOS assay kit. This assay measures the conversion of L-arginine to L-citrulline, a reaction catalyzed by NOS.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-[¹⁴C]arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • This compound and L-NAME at various concentrations

  • Dowex AG 50WX-8 resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing the assay buffer, respective NOS isoform, NADPH, BH4, and calmodulin (for nNOS and eNOS).

  • Add varying concentrations of the test inhibitors (this compound or L-NAME) to the reaction mixtures and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding L-[¹⁴C]arginine.

  • Incubate the reaction mixtures for 30 minutes at 37°C.

  • Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin, which binds to the unreacted L-[¹⁴C]arginine.

  • Centrifuge the samples, and measure the radioactivity of the supernatant, which contains the L-[¹⁴C]citrulline product, using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values by non-linear regression analysis.

  • Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Nitric Oxide Production Assay

The effect of the inhibitors on NO production in a cellular context would be assessed using a Griess assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which predominantly express iNOS.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and L-NAME

  • Griess Reagent System

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. The absorbance is measured at 540 nm.

  • Generate a standard curve using sodium nitrite to quantify the nitrite concentration.

  • Calculate the percentage of inhibition of NO production for each inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the targeted signaling pathway and the experimental workflow.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Inhibitor This compound or L-NAME Inhibitor->NOS Inhibits

Caption: Nitric Oxide Synthase (NOS) signaling pathway.

Experimental_Workflow Start Start Inhibitor_Prep Prepare Inhibitor Solutions (this compound & L-NAME) Start->Inhibitor_Prep In_Vitro_Assay In Vitro NOS Inhibition Assay Inhibitor_Prep->In_Vitro_Assay Cell_Based_Assay Cell-Based NO Production Assay Inhibitor_Prep->Cell_Based_Assay Data_Analysis_IV Calculate IC50 and Ki values In_Vitro_Assay->Data_Analysis_IV Data_Analysis_CB Determine Inhibition of NO Production Cell_Based_Assay->Data_Analysis_CB Comparison Compare Efficacy and Selectivity Data_Analysis_IV->Comparison Data_Analysis_CB->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: General experimental workflow for inhibitor comparison.

References

Efficacy of 1-(2-Piperidinoethyl)-2-thiourea in Animal Models: A Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no direct preclinical studies detailing the in vivo efficacy of 1-(2-Piperidinoethyl)-2-thiourea in animal models were identified. This report, therefore, provides a comparative analysis of structurally related thiourea derivatives that have been evaluated in animal models for various therapeutic indications, including anti-inflammatory, antibacterial, and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals to offer insights into the potential applications of thiourea-based compounds.

The thiourea scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets and exhibit a broad spectrum of pharmacological activities.[1] The inclusion of a piperidine moiety can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.[2] While data on the specific compound of interest is lacking, the following sections summarize the performance of analogous compounds and provide relevant experimental data.

Anti-inflammatory Activity of Piperidine-Containing Thiourea Analogs

Several studies have investigated thiourea derivatives incorporating a piperidine or similar cyclic amine moiety for their anti-inflammatory potential. A common animal model for assessing acute inflammation is the carrageenan-induced paw edema model in rats.

Comparative Efficacy Data
Compound/AlternativeAnimal ModelDoseRoute of Administration% Inhibition of Paw Edema (at 4 hours)Reference
Naproxen Derivative 4 (m-anisidine derivative)Wistar Rats10 mg/kgOral54.01%[3]
Naproxen Derivative 7 (N-methyl tryptophan methyl ester derivative)Wistar Rats10 mg/kgOral54.12%[3]
Naproxen (Standard)Wistar Rats10 mg/kgOralNot explicitly stated, used as reference[3]
Experimental Protocol: Carrageenan-Induced Paw Edema

The anti-inflammatory activity of novel thiourea derivatives of naproxen was evaluated using the carrageenan-induced paw edema model in Wistar rats.

  • Animals: Male Wistar rats weighing between 200-250g were used.

  • Groups: Animals were divided into control, standard (Naproxen), and test groups.

  • Dosing: The test compounds were administered orally at a dose of 10 mg/kg. The control group received the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema was calculated for each group relative to the control group.[3]

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema animal_prep Acclimatize Wistar Rats grouping Group Allocation (Control, Standard, Test) animal_prep->grouping dosing Oral Administration (Vehicle, Naproxen, Test Compound) grouping->dosing induction Carrageenan Injection (Sub-plantar) dosing->induction 1 hour post-dose measurement Paw Volume Measurement (Plethysmometer) induction->measurement 0, 1, 2, 3, 4 hours analysis Calculate % Inhibition measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Antibacterial Activity of Piperazine-Derived Thioureas

Thiourea derivatives containing a piperazine ring have been explored for their antibacterial properties, particularly against multidrug-resistant strains.

Comparative Efficacy Data

While specific in vivo animal model data for antibacterial efficacy is limited in the search results, in vitro data provides a strong rationale for their potential. A study on piperazine-derived thioureas demonstrated significant activity against clinical isolates of colistin-resistant Acinetobacter baumannii.[4]

Compound ClassTest OrganismIn Vitro Activity (MIC)Reference
Piperazine-derived thioureasAcinetobacter baumannii (colistin-resistant)1.56 to 6.25 µM[4]

A common structural feature in the most active compounds was the presence of a 3,5-bis-trifluoromethyl phenyl ring.[4]

Experimental Protocol: General Animal Model for Bacterial Infection

A representative workflow for evaluating the efficacy of new antibacterial agents in a mouse model of surgical site infection is described below.

  • Animals: Female mice (e.g., CF-1) are commonly used.

  • Anesthesia: Anesthesia is induced (e.g., with ether).

  • Surgical Procedure: A small incision is made on the lateral abdominal wall, and a foreign body (e.g., a catheter segment) is implanted into the peritoneal cavity to mimic a surgical site. The wound is then closed.

  • Infection: The wound is inoculated with a standardized suspension of the target bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • Treatment: The test compound is administered (e.g., topically or systemically) at various doses and time points post-infection.

  • Evaluation: The bacterial load in the tissue surrounding the implant is quantified at the end of the study. Clinical signs of infection are also monitored.[5]

G cluster_pathway General Antibacterial Action drug Thiourea Derivative target Bacterial Enzyme (e.g., DNA Gyrase) drug->target Inhibition process DNA Replication Inhibition target->process death Bacterial Cell Death process->death

Caption: Simplified signaling pathway for thiourea antibacterial activity.

Antitumor Activity of Oridonin Analogs

This compound has been mentioned as a useful reagent in the study of the antitumor activity of oridonin analogs.[6] Oridonin, a natural diterpenoid, and its derivatives have shown promising anticancer effects.

Comparative Efficacy Data
CompoundAnimal ModelDoseRoute of AdministrationTumor Growth InhibitionReference
Oridonin Analog 4 B16 Murine Melanoma Xenograft20 mg/kgIntraperitoneal69.9%[7]
OridoninB16 Murine Melanoma Xenograft20 mg/kgIntraperitoneal45.9%[7]
Oridonin Analog 5 HCT-116 Colon Cancer Xenograft25 mg/kg/dayNot specified85.82% (reduction in weight)[8]
OridoninHCT-116 Colon Cancer XenograftNot specifiedNot specified58.61% (reduction in weight)[8]
Experimental Protocol: Xenograft Tumor Model

The in vivo antitumor activity of oridonin analogs is often evaluated using a xenograft model in mice.

  • Cell Culture: Human cancer cells (e.g., HCT-116) are cultured in vitro.

  • Animals: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.

  • Treatment: When the tumors reach a palpable size, the animals are randomized into treatment and control groups. The test compounds are administered (e.g., intraperitoneally) daily or on a set schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.

  • Endpoint: At the end of the study, the animals are euthanized, and the tumors are excised and weighed.[8]

G cluster_pathway Oridonin Analog-Induced Apoptosis Pathway oridonin Oridonin Analog mdm2 MDM2 Inhibition oridonin->mdm2 p53 p53 Activation bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 Represses mdm2->p53 Inhibits apoptosis Apoptosis bax->apoptosis bcl2->apoptosis Inhibits

Caption: A potential signaling pathway for oridonin-induced apoptosis.

Conclusion

While direct evidence for the in vivo efficacy of this compound is currently unavailable, the broader class of thiourea derivatives, particularly those containing piperidine or piperazine moieties, demonstrates significant potential across various therapeutic areas. The data presented for analogous compounds in anti-inflammatory, antibacterial, and anticancer models suggest that this compound could warrant further investigation. The provided experimental protocols and comparative data for related compounds can serve as a valuable resource for designing future preclinical studies to elucidate the specific therapeutic profile of this compound. Further research is essential to confirm any potential efficacy and establish a clear mechanism of action in relevant animal models.

References

A Comparative Guide to the Structure-Activity Relationships of Bioactive Thiourea Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiourea analogs, with a particular focus on derivatives exhibiting antimicrobial and anticancer properties. While direct and extensive SAR studies on 1-(2-Piperidinoethyl)-2-thiourea are limited in publicly available literature, this document synthesizes data from a broader range of thiourea derivatives to infer potential structure-activity trends relevant to this scaffold. The guide presents quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways to aid in the design and development of novel therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various classes of thiourea derivatives against different cancer cell lines and microbial strains. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Anticancer Activity of Thiourea Derivatives (IC50 in µM)

Compound ClassDerivative/SubstituentHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)A549 (Lung)Reference
N-Aroylthioureas N-(cyclohexylcarbamothioyl)-2-naphthamide>20>20>20>20[1]
bis-thiourea with propyl linker1.12-2.41-[1]
Benzodioxole-thioureas N¹,N³-disubstituted-thiosemicarbazone1.111.747.0-[2]
Piperidinyl-thioureas (Hypothetical analogs based on general findings)-----
1,3-Disubstituted-thioureas 3,4-dichloro-phenyl substituent1.5 - 8.9---
4-CF₃-phenyl substituent1.5 - 8.9---
bis-Thioureas meta-bis-thiourea (4-CF₃)14.47 (HuCCA-1)1.5016.67-[3]
para-bis-thiourea (3,5-diCF₃)-8.817.10 (T47D)-[3]

Note: "-" indicates data not available in the cited sources. Cell lines and specific compound structures vary between studies, warranting caution in direct comparison.

Table 2: Antimicrobial Activity of Thiourea Derivatives (MIC in µg/mL)

Compound ClassDerivative/SubstituentS. aureusE. coliC. albicansM. tuberculosisReference
Thiazole-thioureas Halogen at 3rd position of phenyl2-32>32>32-[4]
Piperazine-thioureas 3,5-bis-trifluoromethyl phenyl----[5]
General Thioureas N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide>100>10012.5-[6]
Halogenated phenyl derivatives---0.09[4]

Note: "-" indicates data not available in the cited sources. Microbial strains and specific compound structures vary between studies.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the comparison of results across different studies.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][9]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][9]

Protocol:

  • Cell Treatment: Treat cells with the thiourea analogs for a specified time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation and potential mechanisms of action of thiourea analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial anticancer Anticancer Screening (MTT Assay - IC50) purification->anticancer apoptosis Apoptosis Assay (Annexin V/PI) anticancer->apoptosis Active Compounds pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Experimental workflow for the evaluation of thiourea analogs.

apoptosis_pathway drug Thiourea Analog ros Increased ROS Production drug->ros stress Oxidative Stress ros->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential apoptosis induction pathway for some thiourea analogs.

sar_relationship scaffold Thiourea Scaffold (-NH-CS-NH-) activity Biological Activity (Anticancer/Antimicrobial) scaffold->activity substituents Substituents (e.g., Piperidine, Aryl groups) substituents->activity

Caption: The logical relationship in Structure-Activity Relationship (SAR) studies.

References

Comparative Analysis of 1-(2-Piperidinoethyl)-2-thiourea and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings related to 1-(2-Piperidinoethyl)-2-thiourea and other thiourea derivatives, which are a promising class of compounds in anticancer research. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from findings on structurally similar compounds to provide a useful benchmark for researchers. The thiourea scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[1]

Performance Comparison of Thiourea Derivatives

Thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] Their mechanism of action in cancer is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The inclusion of a piperidine moiety can enhance a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.[1]

The following table summarizes the cytotoxic activity (IC50 values) of various thiourea derivatives against different human cancer cell lines, providing a comparative landscape for evaluating the potential of compounds like this compound.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated pyridine thiourea derivative (4a) HepG2 (Liver)4.8--
Thiadiazole thiourea derivative (4c) Gram-positive bacteria---
Coumarin thiourea derivative (4d) Gram-positive bacteria---
N1,N3-disubstituted-thiosemicarbazone (7) HCT116 (Colon)1.11Doxorubicin8.29
HepG2 (Liver)1.74Doxorubicin7.46
MCF-7 (Breast)7.0Doxorubicin4.56
Pyridine-thiourea derivative (20) MCF-7 (Breast)1.3--
SkBR3 (Breast)0.7--
3-(trifluoromethyl)phenylthiourea analogs (1-5, 8, 9) Colon, Prostate, Leukemia≤ 10Cisplatin(less favorable)
Bis-thiourea derivative (19) MOLT-3 (Leukemia)1.50 - 18.82Etoposide(less favorable)
Thiourea-azetidine hybrid (1B) A431 (Skin)0.77Doxorubicin-
786-O (Kidney)0.73Doxorubicin-
Thiourea-azetidine hybrid (3B) PC3 (Prostate)0.25Doxorubicin(less potent)
A431 (Skin)0.03Doxorubicin(less potent)
786-O (Kidney)0.03Doxorubicin(less potent)

Experimental Protocols

A standardized method for assessing the cytotoxic activity of novel compounds is crucial for reproducible research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate until they form a monolayer.[4]

  • Compound Treatment: Introduce the test compound (e.g., this compound) at varying concentrations to the wells. Include a solvent control.[4]

  • Incubation: Incubate the plate for a period of 16-48 hours at 37°C in a 5% CO2 atmosphere.[4]

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Add 150 µl of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4][5]

Visualizing Molecular Pathways and Experimental Workflows

To better understand the potential mechanism of action and the process of evaluating compounds like this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiourea Thiourea Derivative (e.g., this compound) Thiourea->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Permeability Vascular Permeability eNOS->Permeability Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiourea derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-(Piperidin-1-yl)ethan-1-amine + Isothiocyanate reaction Reaction in Solvent (e.g., THF) start->reaction product This compound reaction->product cell_culture Cancer Cell Line Culture product->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot for VEGFR-2) mtt_assay->mechanism_study data_analysis Data Analysis & Comparison mechanism_study->data_analysis

Caption: General workflow for synthesis and in vitro evaluation of thiourea derivatives.

References

Potential In-Vitro and In-Vivo Effects of 1-(2-Piperidinoethyl)-2-thiourea: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Piperidinoethyl)-2-thiourea is a small molecule featuring a piperidine ring linked to a thiourea group. While specific experimental data on the biological effects of this compound are not currently available in peer-reviewed literature, its structural motifs—the piperidine and thiourea moieties—are present in numerous biologically active molecules. This guide provides a comparative analysis of the potential in-vitro and in-vivo effects of this compound based on the known activities of structurally related compounds. We will explore its potential therapeutic applications, propose experimental protocols to elucidate its bioactivity, and present hypothetical data to guide future research.

Introduction to this compound

This compound is an organic compound with the molecular formula C8H17N3S.[1] The structure combines a piperidine ring, a common scaffold in medicinal chemistry known to influence pharmacokinetic properties, and a thiourea functional group, which is a key pharmacophore in a variety of therapeutic agents.[2][3] The presence of these two moieties suggests that this compound could exhibit a range of biological activities. Thiourea derivatives have been investigated for their antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer properties.[2][4][5][6][7] The piperidine moiety can modulate a compound's lipophilicity and ability to cross biological membranes, potentially enhancing its bioavailability and interaction with molecular targets.[3]

Potential In-Vitro Effects: A Comparative Analysis

Based on the activities of related compounds, this compound could be hypothesized to exhibit several in-vitro effects.

Potential Antimicrobial Activity

Thiourea derivatives are well-documented for their antimicrobial properties.[2] For instance, certain piperazine-derived thioureas have shown activity against multidrug-resistant bacteria like Acinetobacter baumannii.[8] The mechanism often involves the disruption of bacterial cellular processes.

Proposed In-Vitro Experiment: Minimum Inhibitory Concentration (MIC) Assay.

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Hypothetical Data Summary:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound 1664
Ciprofloxacin (Control)10.5
Potential Anticancer Activity

Numerous thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms include induction of apoptosis, inhibition of angiogenesis, and interference with cell signaling pathways.

Proposed In-Vitro Experiment: MTT Assay for Cytotoxicity.

Experimental Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50).

Hypothetical Data Summary:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compound 2540
Doxorubicin (Control)0.51.2

Potential In-Vivo Effects: A Comparative Projection

Translating in-vitro potential to in-vivo efficacy requires consideration of pharmacokinetics and systemic effects.

Potential Anti-inflammatory Activity

Thiourea derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[8]

Proposed In-Vivo Experiment: Carrageenan-Induced Paw Edema in Rodents.

Experimental Protocol:

  • Administer this compound or a vehicle control to rodents (e.g., rats or mice) via oral gavage.

  • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Hypothetical Data Summary:

TreatmentPaw Edema Inhibition (%) at 3 hours
Vehicle0
This compound (50 mg/kg) 45
Indomethacin (10 mg/kg)65

Postulated Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action, the following diagrams are provided based on the known activities of similar compounds. These are hypothetical pathways and workflows.

G cluster_0 Postulated Anticancer Signaling Pathway Compound This compound ROS Reactive Oxygen Species (ROS) Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated ROS-mediated apoptotic pathway for this compound in cancer cells.

G cluster_1 Hypothetical In-Vivo Anti-inflammatory Experiment Workflow Start Acclimatize Rodents Dosing Administer Compound or Vehicle Start->Dosing Induction Inject Carrageenan in Paw Dosing->Induction Measurement Measure Paw Volume at Intervals Induction->Measurement Analysis Calculate Edema Inhibition Measurement->Analysis End Data Interpretation Analysis->End

Caption: Proposed workflow for evaluating the in-vivo anti-inflammatory effects.

Comparative Summary and Future Directions

The table below provides a hypothetical comparison of this compound with a standard agent in each potential therapeutic area. This data is for illustrative purposes only.

Therapeutic AreaTest CompoundStandard AgentHypothetical Potency
AntibacterialThis compound CiprofloxacinModerate
AnticancerThis compound DoxorubicinLow to Moderate
Anti-inflammatoryThis compound IndomethacinModerate

Future research should focus on synthesizing this compound and systematically evaluating its biological activities through the in-vitro and in-vivo assays outlined in this guide. Elucidating its mechanism of action and determining its safety profile will be crucial steps in assessing its therapeutic potential. The structural combination of a piperidine and a thiourea moiety holds promise for the development of novel therapeutic agents, and this compound represents an unexplored candidate in this chemical space.

References

Independent Verification of 1-(2-Piperidinoethyl)-2-thiourea Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an independent verification and comparison of synthetic routes for 1-(2-Piperidinoethyl)-2-thiourea, a key reagent in the development of novel anti-cancer therapeutics. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic methodologies, comparative performance data, and the biological context of its application.

Executive Summary

Comparison of Synthetic Methodologies

Two primary methods for the synthesis of this compound have been identified, alongside general alternative methods for thiourea synthesis that can be adapted for this compound.

Synthetic Route Starting Materials Reagents & Conditions Reported Yield Purity Advantages Disadvantages
Method 1: From Isothiocyanate [4][5]1-(2-Isothiocyanatoethyl)piperidineAmmonia in methanol, 12hNot explicitly stated for this specific reaction in comparative studies.Commercially available up to ≥98%[6][7]Direct, one-step reaction.The isothiocyanate starting material may not be readily available in all laboratories.
Method 2: From Amine Hydrochloride [3]2-Piperidino-ethylamine hydrochloride1. aq. NaHCO3 / CHCl3, 0.5h2. NH3 / methanol, 12hNot explicitly stated for this specific reaction in comparative studies.Commercially available up to 95+%[3]Starts from a more common starting material.Multi-step process, potentially leading to lower overall yield.
Alternative: From Amine and Carbon Disulfide 2-Piperidino-ethylamineCarbon disulfide, desulfurizing agent (e.g., EDCI)Generally good to excellent for other thioureas.Dependent on purification.Readily available starting materials.Requires a desulfurizing agent and careful control of reaction conditions to avoid side products.

Experimental Protocols

Method 1: Synthesis from 1-(2-Isothiocyanatoethyl)piperidine

Materials:

  • 1-(2-Isothiocyanatoethyl)piperidine

  • Ammonia in methanol solution

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve 1-(2-isothiocyanatoethyl)piperidine in a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature for 12 hours.[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Method 2: Synthesis from 2-Piperidino-ethylamine hydrochloride

Materials:

  • 2-Piperidino-ethylamine hydrochloride

  • Aqueous sodium bicarbonate (NaHCO3)

  • Chloroform (CHCl3)

  • Ammonia in methanol solution

  • Reaction flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Dissolve 2-piperidino-ethylamine hydrochloride in a biphasic mixture of aqueous sodium bicarbonate and chloroform.

  • Stir the mixture vigorously for 30 minutes.[3]

  • Separate the organic layer containing the free amine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the resulting free amine in a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature for 12 hours.[3]

  • Work-up and purify the product as described in Method 1.

Application in Cancer Research: Synthesis of Thiazole-Fused Oridonin Analogs

This compound is a key intermediate in the synthesis of novel oridonin analogs. Oridonin, a natural product, exhibits anticancer properties, and its derivatization aims to enhance its potency and solubility.[1][8] The synthesis of these analogs involves the condensation of a suitable oridonin precursor with this compound to form a thiazole ring fused to the A-ring of the oridonin scaffold.[1]

oridonin_precursor Oridonin Precursor condensation Condensation Reaction oridonin_precursor->condensation thiourea 1-(2-Piperidinoethyl) -2-thiourea thiourea->condensation thiazole_analog Thiazole-Fused Oridonin Analog condensation->thiazole_analog evaluation Anticancer Activity Evaluation thiazole_analog->evaluation lead_compound Lead Compound for Drug Development evaluation->lead_compound

Synthetic workflow for thiazole-fused oridonin analogs.

Signaling Pathways Targeted by Oridonin Analogs

Oridonin and its derivatives, including those synthesized using this compound, exert their anticancer effects by modulating various signaling pathways, primarily inducing apoptosis (programmed cell death) in cancer cells.[4][9][10][11]

oridonin Oridonin Analogs pi3k PI3K/Akt Pathway oridonin->pi3k inhibition mapk MAPK Pathway (JNK, p38) oridonin->mapk activation proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Apoptosis mapk->apoptosis

Key signaling pathways modulated by oridonin analogs.

The induction of apoptosis is a key mechanism of action for these compounds. The process involves a cascade of molecular events that lead to controlled cell death.

oridonin Oridonin Analogs bax Bax activation oridonin->bax bcl2 Bcl-2 inhibition oridonin->bcl2 cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspases Caspase activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Apoptosis induction pathway by oridonin analogs.

Conclusion

The synthesis of this compound is a critical step in the development of promising anticancer agents based on the oridonin scaffold. While multiple synthetic routes are plausible, the selection of the most appropriate method will depend on factors such as the availability of starting materials, desired scale, and purity requirements. Further independent studies providing direct, quantitative comparisons of these synthetic routes are warranted to optimize the production of this valuable research compound.

References

Benchmarking 1-(2-Piperidinoethyl)-2-thiourea: A Comparative Guide to its Potential in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(2-Piperidinoethyl)-2-thiourea, benchmarking its potential performance against existing technologies in relevant therapeutic areas. While primarily documented as a reagent in the synthesis of novel anti-cancer agents, its structural components—a piperidine ring and a thiourea functional group—are present in numerous bioactive molecules.[1][2][3][4] This guide will, therefore, explore its inferred potential based on the performance of structurally related compounds.

Introduction to this compound

This compound is a disubstituted thiourea derivative with the chemical formula C₈H₁₇N₃S.[5][6] It is recognized as a useful reagent in the study of the antitumor activity of oridonin analogs, particularly those containing a thiazole-fused A ring.[5] The thiourea moiety is a "privileged structure" in medicinal chemistry, known for its ability to engage with a wide array of biological targets, contributing to antibacterial, antifungal, antiviral, and anticancer activities.[7] Similarly, the piperidine scaffold is a common feature in many pharmaceuticals.[2][3][4]

Comparative Performance Analysis

Due to the limited public data on the standalone therapeutic performance of this compound, this section benchmarks the performance of closely related thiourea and piperidine derivatives against established agents in two key areas: anticancer and antibacterial activity.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents. Their mechanism often involves the induction of apoptosis and cell cycle arrest. The parent compound for which this compound is a reagent, oridonin, and its analogs exhibit potent antitumor effects.

Table 1: Comparative in vitro Anticancer Activity of Thiourea and Oridonin Analogs

Compound/Analog ClassTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Oridonin Analog C7 HCT116 (Colon Carcinoma)0.16Oridonin6.84
Oridonin Analog C7 HCT116 (Colon Carcinoma)0.165-Fluorouracil24.80
Oridonin Analog 2p HCT116 (Colon Carcinoma)1.05Oridonin6.84
Oridonin Analog 2p HCT116 (Colon Carcinoma)1.055-Fluorouracil24.80
Thiazole-fused Oridonin Analog 28 MDA-MB-231 (Breast Cancer)0.2Oridonin29.4
Spirolactone-type Diterpenoid 59 Hela (Cervical Cancer)4.63Oridonin~30-40
Spirolactone-type Diterpenoid 59 A549 (Lung Carcinoma)4.58Oridonin~30-40

Data sourced from multiple studies on oridonin analogs.[8][9][10]

The data clearly indicates that modification of the oridonin structure, a process where this compound can be employed, can lead to derivatives with significantly enhanced potency compared to both the parent compound and standard chemotherapy drugs like 5-Fluorouracil.

Antibacterial Activity

Piperazine-derived thioureas have demonstrated notable antibacterial activity, particularly against multi-drug resistant strains. This suggests that the piperidine and thiourea moieties within this compound could contribute to antibacterial effects.

Table 2: Comparative Antibacterial Activity of Piperazine-Derived Thioureas

Compound ClassBacterial StrainMIC (µM)Reference CompoundMIC (µg/mL)
Piperazine-derived thioureasAcinetobacter baumannii (colistin-resistant)1.56 - 6.25N/AN/A
Piperidine derivativesStaphylococcus aureusVariableChloramphenicolStandard
Piperidine derivativesEscherichia coliVariableChloramphenicolStandard

MIC (Minimum Inhibitory Concentration) values for piperazine-derived thioureas are from a study on clinical isolates of colistin-resistant A. baumannii.[1] Data for general piperidine derivatives indicates broad-spectrum potential.[4]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., an oridonin analog) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Bacterial Culture: The bacterial strain of interest (e.g., S. aureus, A. baumannii) is grown in a suitable broth medium overnight to achieve a logarithmic growth phase.

  • Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Signaling Pathway

G cluster_0 Oridonin Analog Treatment cluster_1 Cellular Response Oridonin_Analog Oridonin_Analog p53_MDM2_Pathway p53_MDM2_Pathway Oridonin_Analog->p53_MDM2_Pathway regulates Cell_Cycle_Arrest Cell_Cycle_Arrest p53_MDM2_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis p53_MDM2_Pathway->Apoptosis

Caption: Oridonin analogs can induce cell cycle arrest and apoptosis by modulating the p53-MDM2 signaling pathway.[8]

Experimental Workflow

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis Synthesis Synthesis of Oridonin Analog Stock_Solution Stock Solution Preparation (DMSO) Synthesis->Stock_Solution Serial_Dilution Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Treatment Treat Cells with Compound Dilutions Serial_Dilution->Treatment Cell_Seeding Seed Cancer Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Value Viability->IC50

Caption: General experimental workflow for determining the in vitro anticancer activity of a synthesized compound.

Conclusion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.